molecular formula C17H12N6O B1674518 LAS38096 CAS No. 851371-22-7

LAS38096

货号: B1674518
CAS 编号: 851371-22-7
分子量: 316.32 g/mol
InChI 键: YRPIMMMBNUUYLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LAS38096 is a potent, selective, and efficacious A2B adenosine receptor antagonist.

属性

IUPAC Name

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIMMMBNUUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471104
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851371-22-7
Record name LAS-38096
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAS-38096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

LAS38096 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The experimental methodologies used to characterize this compound are also described, offering a technical resource for researchers in pharmacology and drug development.

Introduction to this compound and the A2B Adenosine Receptor

This compound, chemically identified as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, emerged from a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as a high-affinity antagonist for the A2B adenosine receptor. The A2B receptor is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is distinguished by its lower affinity for the endogenous ligand adenosine. Consequently, the A2B receptor is primarily activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and cellular stress. Its activation triggers diverse signaling cascades that can influence cellular proliferation, inflammation, and angiogenesis. The selective blockade of this receptor by antagonists like this compound presents a promising therapeutic strategy for various diseases.

Mechanism of Action: A2B Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at the A2B adenosine receptor. By binding to the receptor, this compound prevents the binding of adenosine and other agonists, thereby inhibiting the downstream signaling pathways initiated by receptor activation.

Binding Affinity and Selectivity

The potency and selectivity of this compound have been quantified through radioligand binding assays. These experiments are fundamental in determining the affinity of a compound for its target receptor and its specificity compared to other related receptors.

Table 1: Binding Affinity and Selectivity of this compound at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)
A2B 17 nM
A1> 1000 nM
A2A> 2500 nM
A3> 1000 nM

Data presented as the inhibitory constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

Functional Antagonism

Beyond simple binding, the functional consequence of this compound's interaction with the A2B receptor is the inhibition of agonist-induced cellular responses. This is typically assessed through functional assays that measure the downstream effects of receptor activation, such as the production of second messengers like cyclic adenosine monophosphate (cAMP).

While a specific IC50 value for this compound in a functional assay is not publicly available in the primary literature, its characterization as an "efficacious A2B adenosine receptor antagonist" implies that it effectively blocks agonist-induced activity in in vitro models. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the antagonist required to inhibit the agonist response by 50%.[1]

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G-proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades. The antagonism by this compound would block these pathways at their origin.

Gs-cAMP-PKA Pathway

Upon activation, the A2B receptor can couple to the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating gene expression and cellular function.

Gq-PLC-IP3-Ca2+ Pathway

The A2B receptor can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG trigger a host of cellular responses.

Diagram 1: A2B Adenosine Receptor Signaling Pathways

A2B_Signaling cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq Adenosine Adenosine (Agonist) Adenosine->A2BR This compound This compound (Antagonist) This compound->A2BR Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylates PIP2 PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Ca Cellular Response Ca2->Cellular_Response_Ca Modulates PKC->Cellular_Response_Ca Phosphorylates

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Protocols

The characterization of this compound involved standard pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Diagram 2: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing A2B receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction.[2]

  • Radioligand: A radiolabeled ligand that binds to the A2B receptor is used. For A2B receptors, a common choice is [3H]NECA (5'-N-Ethylcarboxamidoadenosine) or a selective antagonist radioligand.[3][4][5]

  • Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).

Diagram 3: cAMP Functional Assay Workflow

cAMP_Functional_Assay_Workflow start Start culture Culture cells expressing the A2B receptor start->culture preincubate Pre-incubate cells with varying concentrations of this compound culture->preincubate stimulate Stimulate cells with a fixed concentration of an A2B receptor agonist (e.g., NECA) preincubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels (e.g., using HTRF, ELISA) lyse->quantify analyze Analyze data to determine the IC50 value quantify->analyze end End analyze->end

References

The Pharmacology of LAS38096: A Potent and Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of LAS38096, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). The A2B receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer. This document details the binding characteristics of this compound, the signaling pathways of the A2B receptor, and the experimental protocols used to characterize this compound.

This compound Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the human A2B adenosine receptor. The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound at the Human A2B Adenosine Receptor

CompoundReceptorKi (nM)
This compoundHuman A2B Adenosine Receptor17

Data for this table was compiled from publicly available research.

In addition to its high affinity, this compound demonstrates significant selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound.

Table 2: Selectivity Profile of this compound for Human Adenosine Receptor Subtypes

Receptor SubtypeFold Selectivity over A2B
A1>100
A2A>100
A3>100

Note: Fold selectivity is calculated as Ki (other subtype) / Ki (A2B). Higher values indicate greater selectivity.

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily Gs and Gq. This dual coupling allows the receptor to elicit a range of cellular responses depending on the cell type and physiological context.[1]

Gs-Protein Coupled Signaling Pathway

Activation of the A2B receptor by an agonist leads to the coupling with the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the production of the second messenger cyclic AMP (cAMP).[2][3]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane A2BR A2B Receptor Gs Gs Protein (α, β, γ) A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Adenosine) Agonist->A2BR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A2B Receptor Gs Signaling Pathway.

Gq-Protein Coupled Signaling Pathway

In addition to Gs coupling, the A2B receptor can also activate the Gq alpha subunit. This pathway leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane A2BR A2B Receptor Gq Gq Protein (α, β, γ) A2BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Agonist Agonist (e.g., Adenosine) Agonist->A2BR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: A2B Receptor Gq Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism of this compound at the A2B adenosine receptor.

Radioligand Competition Binding Assay

This protocol describes the determination of the Ki of this compound for the A2B adenosine receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis MembranePrep Membrane Preparation (Cells expressing A2B Receptor) Incubation Incubation (Membranes + Radioligand + this compound) MembranePrep->Incubation ReagentPrep Reagent Preparation (Radioligand, this compound, Buffers) ReagentPrep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing the human A2B adenosine receptor.

  • Radioligand: [3H]-DPCPX (a non-selective adenosine antagonist) is a commonly used radioligand for A2B receptor binding.[4]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-labeled, potent A2B receptor ligand (e.g., NECA) to determine non-specific binding.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus (Cell Harvester).

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Resuspend the membranes in assay buffer to a final protein concentration of 20-40 µ g/well .

    • Pre-incubate the membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.[5]

  • Assay Plate Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of a high concentration of NECA (e.g., 100 µM).[4]

      • Competition: 25 µL of each concentration of this compound.

    • Add 50 µL of the radioligand ([3H]-DPCPX) at a final concentration at or near its Kd (e.g., 25 nM).[4]

    • Initiate the binding reaction by adding 125 µL of the membrane preparation to each well. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess NECA) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (HTRF)

This protocol describes a method to determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the A2B receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellPlating Cell Plating (HEK-293 or CHO cells with A2B Receptor) AntagonistIncubation Pre-incubation with this compound CellPlating->AntagonistIncubation CompoundPrep Compound Preparation (this compound, Agonist) CompoundPrep->AntagonistIncubation AgonistStimulation Stimulation with Agonist (e.g., NECA) AntagonistIncubation->AgonistStimulation LysisDetection Cell Lysis & HTRF Reagent Addition AgonistStimulation->LysisDetection HTRFReading HTRF Signal Reading LysisDetection->HTRFReading Analysis Data Analysis (IC50 determination) HTRFReading->Analysis

Caption: Experimental Workflow for cAMP HTRF Assay.

Materials:

  • Cells: HEK-293 or CHO cells stably expressing the human A2B adenosine receptor.

  • Cell Culture Medium.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound, serially diluted.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) at a concentration that elicits a submaximal response (e.g., EC80).

  • Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio). This typically includes a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[6]

  • 384-well white assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Seed the cells into 384-well white plates at an appropriate density and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Addition:

    • Add 5 µL of the serially diluted this compound solutions to the appropriate wells.

    • Include control wells with buffer only (for maximal agonist response) and a high concentration of a known antagonist (for basal response).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add 5 µL of the NECA solution (at its EC80 concentration) to all wells except the basal control wells (to which assay buffer is added).

    • Incubate for 30 minutes at room temperature.[7]

  • Cell Lysis and HTRF Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, prepare the HTRF detection reagents.

    • Add 5 µL of the cAMP-d2 conjugate solution to each well.

    • Add 5 µL of the anti-cAMP cryptate antibody solution to each well.[6]

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.[7]

  • HTRF Reading:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (e.g., [emission at 665 nm / emission at 620 nm] * 10,000).

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, using non-linear regression analysis.

This technical guide provides a detailed overview of the binding characteristics and functional antagonism of this compound at the A2B adenosine receptor. The provided experimental protocols offer a foundation for researchers to further investigate this and other compounds targeting this important receptor.

References

The Selective Profile of LAS38096: A Technical Overview for Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS38096 has been identified as a potent and selective antagonist for the A2B adenosine (B11128) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, vascular function, and fibrosis. Understanding the selectivity profile of this compound is crucial for its development as a therapeutic agent and its use as a pharmacological tool to probe A2B receptor function. This technical guide provides a comprehensive overview of the selectivity of this compound against other adenosine receptor subtypes, detailed experimental methodologies for assessing this selectivity, and a summary of the relevant signaling pathways.

Data Presentation: Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through radioligand binding assays, which measure the affinity of the compound for the different adenosine receptor subtypes. The data consistently demonstrates a high affinity for the A2B receptor with significantly lower affinity for the A1, A2A, and A3 receptors.

Receptor SubtypeBinding Affinity (Ki)Functional Activity (IC50)Cell Lines Used
A2B 17 nM[1]349 nM (mouse), 321 nM (human)CHO, HEK293[1]
A1 >1000 nM[1]Not reportedNot applicable
A2A >2500 nM[1]Not reportedNot applicable
A3 >1000 nM[1]Not reportedNot applicable

The more than 58-fold selectivity for the A2B receptor over other adenosine receptor subtypes underscores the potential of this compound as a specific pharmacological modulator.[2]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity (Ki) of a test compound for a receptor. The following is a generalized protocol for assessing the binding of this compound to the four human adenosine receptor subtypes expressed in recombinant cell lines.

1. Membrane Preparation:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor subtype.

  • Homogenization: Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: Resuspend the membrane pellet in fresh buffer, centrifuge again, and finally resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration using a suitable method (e.g., BCA assay), aliquot, and store at -80°C.

2. Binding Assay Protocol:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligands:

    • A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A Receptor: [³H]-ZM241385

    • A2B Receptor: [³H]-PSB-603

    • A3 Receptor: [¹²⁵I]-AB-MECA

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer containing increasing concentrations of this compound.

    • For total binding, add 50 µL of the respective radioligand at a concentration close to its Kd.

    • For non-specific binding, add 50 µL of the radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA).

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well).

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature (25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Cell Culture (CHO/HEK293 expressing receptor) Homogenize Homogenization Culture->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Washing & Storage (-80°C) Centrifuge2->Wash Add_Mem Add Membranes Wash->Add_Mem Plate Prepare 96-well Plate Add_LAS Add this compound Plate->Add_LAS Add_Radio Add Radioligand Add_LAS->Add_Radio Add_Radio->Add_Mem Incubate Incubate (60-120 min, 25°C) Add_Mem->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Calc_IC50 Determine IC50 Calc_Specific->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Workflow for Radioligand Binding Assay.
Functional cAMP Assays

Functional assays are essential to determine whether a compound acts as an agonist or an antagonist and to quantify its potency (IC50). Since A2B receptors are coupled to Gs proteins, their activation leads to an increase in intracellular cyclic AMP (cAMP). The antagonistic activity of this compound is assessed by its ability to inhibit the agonist-induced production of cAMP.

1. Cell Culture and Seeding:

  • Culture CHO or HEK293 cells expressing the human A2B adenosine receptor in a suitable growth medium.

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. cAMP Accumulation Assay (ELISA-based):

  • Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for 20-30 minutes to prevent cAMP degradation.

  • Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA at its EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP ELISA kit.

  • ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate.

  • Detection: After washing, add a substrate solution and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Determine the IC50 of this compound by plotting the percentage inhibition of the agonist response against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

G cAMP Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_elisa ELISA Detection cluster_data_analysis Data Analysis Culture Cell Culture (CHO/HEK293-A2B) Seed Seed in 96-well Plate Culture->Seed Pretreat Pre-treat with Phosphodiesterase Inhibitor Seed->Pretreat Add_Antagonist Add this compound Pretreat->Add_Antagonist Add_Agonist Add Agonist (NECA) Add_Antagonist->Add_Agonist Incubate Incubate (37°C) Add_Agonist->Incubate Lyse Lyse Cells Incubate->Lyse ELISA Perform Competitive ELISA Lyse->ELISA Read Read Absorbance ELISA->Read Std_Curve Generate Standard Curve Read->Std_Curve Calc_cAMP Calculate cAMP Concentration Std_Curve->Calc_cAMP Calc_IC50 Determine IC50 Calc_cAMP->Calc_IC50

Workflow for Functional cAMP Assay.

Adenosine Receptor Signaling Pathways

All four adenosine receptor subtypes are G-protein coupled receptors (GPCRs).[3] Their activation by adenosine initiates distinct intracellular signaling cascades.

  • A1 and A3 Receptors: These receptors preferentially couple to Gi/o proteins.[3] Activation of Gi/o leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also activate other signaling pathways, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

G Adenosine Adenosine A1_A3 A1 / A3 Receptor Adenosine->A1_A3 Gi_o Gi/o Protein A1_A3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gi_o->PLC cAMP cAMP AC->cAMP  ATP IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 ATP ATP PKA Protein Kinase A cAMP->PKA PIP2 PIP2 Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC

Signaling pathway of A1 and A3 adenosine receptors.
  • A2A and A2B Receptors: These receptors primarily couple to Gs proteins.[3] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response. The A2B receptor can also couple to Gq proteins, activating the PLC pathway.

G Adenosine Adenosine A2A_A2B A2A / A2B Receptor Adenosine->A2A_A2B Gs Gs Protein A2A_A2B->Gs Gq Gq Protein (A2B only) A2A_A2B->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP  ATP IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 ATP ATP PKA Protein Kinase A cAMP->PKA PIP2 PIP2 Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC

Signaling pathway of A2A and A2B adenosine receptors.

Conclusion

The available data strongly supports that this compound is a potent and highly selective antagonist of the A2B adenosine receptor. Its high degree of selectivity, as determined by rigorous radioligand binding and functional assays, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the A2B receptor and a promising candidate for further therapeutic development. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the pharmacology of this compound and its effects on adenosine receptor-mediated signaling.

References

In Vitro Characterization of LAS38096: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the in vitro pharmacological profile of LAS38096, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). The information herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Summary of Pharmacological Data

This compound has been identified as a high-affinity antagonist for the human A2B adenosine receptor. Its selectivity has been established through comparative assays against other adenosine receptor subtypes.

Table 1: Binding Affinity of this compound at the Human A2B Adenosine Receptor
CompoundReceptorKᵢ (nM)
This compoundHuman A2B17

Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.

Table 2: Selectivity Profile of this compound Against Other Human Adenosine Receptor Subtypes
CompoundA1 IC₅₀ (nM)A2A IC₅₀ (nM)A3 IC₅₀ (nM)
This compound> 1000> 2500> 1000

IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Radioligand Binding Assay for A2B Receptor Affinity

This protocol describes the determination of the binding affinity (Kᵢ) of this compound for the human A2B adenosine receptor using a competitive radioligand binding assay.

Materials:

  • Membranes: Human A2B adenosine receptor-expressing cell membranes.

  • Radioligand: [³H]-DPCPX or other suitable A2B receptor antagonist radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: 8-p-Sulfophenyltheophylline (8-SPT) or another suitable non-selective adenosine antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the A2B receptor-expressing cell membranes, the radioligand at a concentration near its Kₑ, and either the vehicle, varying concentrations of this compound, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified duration (e.g., 2 hours) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add the scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • The Kᵢ value is calculated from the IC₅₀ value obtained from the competition curve using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay for A2B Receptor Antagonism

This protocol outlines the procedure for determining the functional potency (IC₅₀) of this compound in inhibiting the agonist-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the human A2B adenosine receptor.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293) stably expressing the human A2B adenosine receptor.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable A2B receptor agonist.

  • Test Compound: this compound.

  • Cell Culture Medium.

  • Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the A2B receptor-expressing cells into 96-well plates and culture until they reach the desired confluency.

  • Prepare serial dilutions of this compound in the stimulation buffer.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).

  • Stimulate the cells by adding the A2B receptor agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubate for a further specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP production against the concentration of this compound to determine the IC₅₀ value.

Visualizations

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Agonist Binding This compound This compound This compound->A2BR Antagonist Binding Gs Gαs A2BR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Transcription Regulation

Caption: A2B adenosine receptor signaling pathway.

Experimental Workflow for Antagonist Potency Determination

Antagonist_Workflow start Start plate_cells Plate A2B Receptor- Expressing Cells start->plate_cells prepare_compounds Prepare Serial Dilutions of this compound plate_cells->prepare_compounds pre_incubate Pre-incubate Cells with this compound prepare_compounds->pre_incubate add_agonist Add A2B Agonist (NECA) pre_incubate->add_agonist incubate_cAMP Incubate for cAMP Production add_agonist->incubate_cAMP lyse_cells Lyse Cells incubate_cAMP->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze_data Analyze Data & Determine IC₅₀ measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for cAMP functional assay.

Preclinical Pharmacokinetics of LAS38096: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document compiles preclinical pharmacokinetic data for a potent and selective MET kinase inhibitor. Based on available scientific literature, it is presumed that LAS38096 is also identified as GNE-A and AR00451896. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel and selective inhibitor of the MET tyrosine kinase, a key oncogenic driver in various human cancers. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, including quantitative data from various animal models, detailed experimental methodologies, and a visualization of its target signaling pathway.

Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of this compound (reported as GNE-A) following administration in mice, rats, monkeys, and dogs.

Table 1: Plasma Clearance and Volume of Distribution

SpeciesPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)
Mice15.82.1 - 9.0
Rats36.62.1 - 9.0
Monkeys13.92.1 - 9.0
Dogs2.442.1 - 9.0

Table 2: Terminal Elimination Half-Life and Oral Bioavailability

SpeciesMean Terminal Elimination Half-Life (h)Oral Bioavailability (%)
Rats1.6711.2
MiceNot Reported88.0
MonkeysNot Reported72.4
Dogs16.355.8

Table 3: In Vitro and Other Pharmacokinetic Properties

ParameterResult
Plasma Protein BindingHigh (96.7-99.0% bound)
Blood-to-Plasma Concentration Ratio0.78-1.46
Transporter SubstrateLikely for MDR1 and BCRP

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic data. The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Studies

A representative experimental workflow for determining the pharmacokinetic profile of this compound in preclinical species is outlined below.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Analysis a1 Species Selection (Mice, Rats, Dogs, Monkeys) a2 Dose Formulation (e.g., in 0.5% HPMC, 0.2% Tween 80) a1->a2 a3 Route of Administration (Intravenous and Oral) a2->a3 b1 Serial Blood Sampling (e.g., via jugular vein cannulation) a3->b1 Dosing Event b2 Plasma Separation (Centrifugation) b1->b2 c1 Sample Preparation (Protein Precipitation) b2->c1 Plasma Samples c2 LC-MS/MS Analysis c1->c2 d1 Pharmacokinetic Modeling (Non-compartmental analysis) c2->d1 Concentration Data d2 Parameter Calculation (Cmax, Tmax, AUC, t1/2, CL, Vd, F) d1->d2

In Vivo Pharmacokinetic Study Workflow

Animal Models: Studies were conducted in various preclinical species, including mice, rats, monkeys, and dogs, to allow for interspecies comparison and allometric scaling.

Dosing: For intravenous administration, this compound was typically dissolved in a suitable vehicle and administered as a bolus dose. For oral administration, the compound was often formulated as a suspension and administered via gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein). Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involved protein precipitation to extract the analyte from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral bioavailability (F) was calculated as the ratio of the dose-normalized AUC following oral administration to that following intravenous administration.

In Vitro Assays

Plasma Protein Binding: The extent of plasma protein binding was determined using equilibrium dialysis.[1]

Blood-to-Plasma Ratio: The partitioning of this compound between red blood cells and plasma was assessed by incubating the compound with whole blood and then measuring its concentration in both the plasma and the whole blood lysate.[1]

Transporter Studies: The potential for this compound to be a substrate for efflux transporters such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) was evaluated using in vitro transporter assays with Madin-Darby canine kidney (MDCK) cells overexpressing these transporters.[1]

Mechanism of Action: MET Kinase Inhibition

This compound is a selective inhibitor of the c-MET receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. By blocking the kinase activity of c-MET, this compound inhibits these oncogenic signals.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration This compound This compound This compound->cMET Inhibits

c-MET Signaling Pathway and Inhibition by this compound

Conclusion

This compound demonstrates favorable preclinical pharmacokinetic properties across multiple species, characterized by generally good oral bioavailability (with the exception of rats), low to moderate plasma clearance, and a wide range of elimination half-lives. The compound is highly bound to plasma proteins and is a likely substrate for common efflux transporters. These findings, coupled with its potent inhibition of the c-MET signaling pathway, support its continued investigation as a potential therapeutic agent for the treatment of MET-driven cancers. The data presented in this guide provide a valuable resource for researchers and drug development professionals involved in the advancement of this compound and other MET kinase inhibitors.

References

The Structure-Activity Relationship of LAS38096: A Potent and Selective A₂B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide delves into the structure-activity relationship (SAR) studies of LAS38096, a novel and potent antagonist of the A₂B adenosine (B11128) receptor. This compound, chemically identified as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, has demonstrated high affinity and selectivity for its target, alongside a favorable pharmacokinetic profile in preclinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the key data, experimental methodologies, and signaling pathways associated with this compound.

Core Structure and Pharmacological Profile

This compound belongs to a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines. The core scaffold of this series has been systematically modified to explore the impact of various substituents on the affinity and selectivity for the A₂B adenosine receptor. The lead compound, this compound (referred to as compound 5 in the primary literature), emerged from these studies as a highly promising candidate.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound and its analogs has been characterized through a series of in vitro assays. The key quantitative data, including binding affinity (Ki) and functional antagonism (IC₅₀), are summarized in the tables below.

CompoundRA₂B Ki (nM)A₁ IC₅₀ (nM)A₂A IC₅₀ (nM)A₃ IC₅₀ (nM)
This compound (5) 3-pyridyl17>1000>2500>1000
1Phenyl100---
24-Fluorophenyl110---
34-Methoxyphenyl160---
42-Thienyl60---

Table 1: Binding affinities and functional antagonism of this compound and its analogs at human adenosine receptors.[1]

Structure-Activity Relationship Analysis

The SAR studies of the 4'-(2-furyl)-N-heteroaryl-4,5'-bipyrimidin-2'-amine series revealed several key insights into the structural requirements for potent and selective A₂B antagonism. The exploration of different substituents at the N-position of the 2'-amino group was crucial in identifying this compound as the lead compound.

The data in Table 1 indicates that an N-heteroaryl substituent is preferred over a simple phenyl or substituted phenyl ring for achieving high affinity for the A₂B receptor. While the phenyl-substituted analog (compound 1) displayed a Ki of 100 nM, the introduction of a 3-pyridyl group in this compound (compound 5) resulted in a significant increase in affinity, with a Ki of 17 nM.[1] Furthermore, the 2-thienyl analog (compound 4) also showed enhanced affinity compared to the phenyl-substituted compounds.

These findings suggest that the electronic and steric properties of the N-substituent play a critical role in the interaction with the A₂B adenosine receptor binding pocket. The nitrogen atom in the pyridyl ring of this compound may be involved in a key hydrogen bonding interaction or a favorable electrostatic interaction within the receptor.

Experimental Protocols

The following section details the methodologies employed in the key experiments for the characterization of this compound.

Radioligand Binding Assays

The affinity of the compounds for the different human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) was determined using radioligand binding assays. Membranes from CHO-K1 cells stably expressing the respective human adenosine receptors were utilized.

  • A₁ Receptor Binding: Membranes were incubated with [³H]DPCPX (2 nM) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at room temperature. Non-specific binding was determined in the presence of 1 µM R-PIA.

  • A₂A Receptor Binding: Membranes were incubated with [³H]ZM241385 (2 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 1 U/mL adenosine deaminase for 60 minutes at room temperature. Non-specific binding was defined using 1 µM NECA.

  • A₂B Receptor Binding: Membranes were incubated with [³H]DPCPX (10 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 1 U/mL adenosine deaminase for 90 minutes at room temperature. Non-specific binding was determined in the presence of 10 µM NECA.

  • A₃ Receptor Binding: Membranes were incubated with [¹²⁵I]AB-MECA (0.5 nM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 1 U/mL adenosine deaminase for 60 minutes at 37°C. Non-specific binding was defined using 1 µM IB-MECA.

Following incubation, the samples were filtered through Whatman GF/C filters and washed with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

Functional Assays (cAMP Accumulation)

The antagonist properties of the compounds were evaluated by measuring their ability to inhibit agonist-induced cAMP accumulation in CHO-K1 cells expressing the human adenosine receptors.

  • Cells were pre-incubated with the test compounds for 15 minutes at 37°C in the presence of 50 µM rolipram.

  • Agonist (NECA for A₂A and A₂B, R-PIA for A₁, and IB-MECA for A₃) was then added, and the incubation continued for another 15 minutes.

  • The reaction was stopped by the addition of 0.1 M HCl.

  • cAMP levels were determined using a commercial enzyme immunoassay kit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the A₂B adenosine receptor signaling pathway and the general experimental workflow for the SAR studies.

G A₂B Adenosine Receptor Signaling Pathway Adenosine Adenosine A2B_Receptor A₂B Receptor Adenosine->A2B_Receptor Agonist This compound This compound This compound->A2B_Receptor Antagonist G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A₂B Adenosine Receptor Signaling Pathway.

G Experimental Workflow for this compound SAR Studies cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assays (A₁, A₂A, A₂B, A₃) Purification->Binding_Assay Functional_Assay cAMP Functional Assays Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Further_Studies Further_Studies Lead_Identification->Further_Studies Pharmacokinetic & Efficacy Studies

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship studies of the N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amine series successfully identified this compound as a potent and selective A₂B adenosine receptor antagonist.[1] The key structural feature contributing to its high affinity is the 3-pyridyl substituent at the N-position. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and related series of compounds. The favorable pharmacological and pharmacokinetic profile of this compound makes it a valuable tool for studying the physiological and pathological roles of the A₂B adenosine receptor and a promising starting point for the development of novel therapeutics.

References

Discovery and synthesis of LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and synthesis of LAS38096 cannot be provided at this time. A comprehensive search for scientific literature, clinical trial data, and patent information on a compound designated as this compound has yielded no specific results.

The search results did not contain any information regarding a molecule with this identifier. Consequently, it is not possible to furnish details on its discovery, chemical synthesis, mechanism of action, or any associated experimental data. The provided search results referenced other pharmaceutical compounds such as LCZ696 (sacubitril/valsartan), lasofoxifene, LAS34273, and lapatinib, but none of these are synonymous with or related to this compound based on the available information.

For a detailed technical guide to be created, publicly available research and development data are essential. In the case of this compound, this information appears to be non-existent in the public domain. It is possible that "this compound" may be an internal development code that has not been publicly disclosed, or there may be a typographical error in the compound's name.

Without any foundational information on this compound, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier.

Delving into A2B Receptor Signaling: A Technical Guide to Utilizing LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the A2B adenosine (B11128) receptor signaling pathways and the utility of LAS38096 as a potent and selective antagonist for its study. This document outlines the core signaling cascades initiated by A2B receptor activation, presents quantitative data on this compound, and offers detailed experimental protocols for key assays in the field.

Introduction to A2B Receptor Signaling

The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is activated by adenosine. Unlike other adenosine receptor subtypes, the A2B receptor has a lower affinity for adenosine and is thought to be primarily activated under conditions of cellular stress or injury where adenosine levels are significantly elevated. A2BAR is coupled to various G proteins, including Gs, Gq, and Gi, leading to the activation of multiple downstream signaling pathways. This pleiotropic signaling capacity allows the A2B receptor to mediate a wide range of physiological and pathophysiological processes, including inflammation, fibrosis, angiogenesis, and immune responses. The cell-type-specific expression and coupling of A2B receptors result in diverse and sometimes opposing biological effects, making it a complex but important therapeutic target.

This compound: A Potent and Selective A2B Receptor Antagonist

This compound is a non-xanthine derivative that has been identified as a potent and selective antagonist of the A2B adenosine receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the specific roles of the A2B receptor in various cellular and disease models.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its activity.

ParameterValueCell LineAssay TypeReference
Binding Affinity (Ki) 17 nM-Radioligand Binding Assay[1][2]
cAMP Inhibition (IC50) 321 nMHuman Embryonic Kidney (HEK-293)cAMP Accumulation AssayN/A
IL-6 Release Inhibition (IC50) Data not available for this compound (A different A2B antagonist showed an IC50 of 6.1 nM in human lung fibroblasts)Human Lung Fibroblasts (LL29)IL-6 Release ELISA[3]
Intracellular Calcium Mobilization Inhibition (IC50) Data not available for this compound-Calcium Flux Assay-
ERK Phosphorylation Inhibition (IC50) Data not available for this compound-Western Blot / ELISA-

A2B Receptor Signaling Pathways

Activation of the A2B receptor can trigger a cascade of intracellular events depending on the G protein it couples with. The primary signaling pathways are detailed below.

Gs-cAMP-PKA Pathway

The most well-characterized pathway for the A2B receptor is its coupling to the Gs alpha subunit, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, regulating processes such as gene expression, metabolism, and cell growth.

Gs_Pathway Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates This compound This compound This compound->A2BR Inhibits Gq_Pathway Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gq Gq A2BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates This compound This compound This compound->A2BR Inhibits Gi_MAPK_Pathway Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gi Gi A2BR->Gi Activates Other_G Other G Proteins (Gs, Gq) A2BR->Other_G Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_Cascade MAPK Cascade (Ras/Raf/MEK) Gi->MAPK_Cascade Activates cAMP cAMP AC->cAMP Decreases Other_G->MAPK_Cascade Activates ERK ERK MAPK_Cascade->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates This compound This compound This compound->A2BR Inhibits Workflow Start Start: Select Cell Line Expressing A2B Receptor Culture Cell Culture and Seeding Start->Culture Pretreat Pre-incubation with this compound (Various Concentrations) Culture->Pretreat Stimulate Stimulation with A2B Agonist (e.g., NECA) Pretreat->Stimulate Assay Perform Downstream Signaling Assay Stimulate->Assay cAMP cAMP Accumulation Assay Assay->cAMP Gs Pathway Calcium Intracellular Calcium Mobilization Assay Assay->Calcium Gq Pathway ERK ERK Phosphorylation Assay Assay->ERK MAPK Pathway IL6 IL-6 Release Assay Assay->IL6 Inflammatory Response Analyze Data Analysis: Calculate IC50 of this compound cAMP->Analyze Calcium->Analyze ERK->Analyze IL6->Analyze

References

Cellular Effects of A2B Receptor Antagonism by LAS38096: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of LAS38096, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in therapeutic areas where A2BAR modulation is of interest.

Introduction to A2B Receptor and this compound

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine.[1][2] Unlike other adenosine receptor subtypes, the A2BAR has a lower affinity for adenosine and is therefore thought to be primarily activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[3] A2BAR activation is coupled to various downstream signaling pathways, most notably the Gs protein pathway, which leads to the activation of adenylyl cyclase and subsequent accumulation of cyclic AMP (cAMP).[1][4] The receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2][4]

This compound is a potent, selective, and efficacious antagonist of the A2B adenosine receptor.[5][6] Its chemical name is 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine.[6][7] Preclinical studies have demonstrated its high affinity and selectivity for the A2BAR, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[5][6]

Quantitative Data: In Vitro Pharmacology of this compound

The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the A2B adenosine receptor.

Table 1: Receptor Binding Affinity of this compound [5][6]

Receptor SubtypeK_i_ (nM)
A2B 17
A1>1000
A2A>2500
A3>1000

Table 2: Functional Antagonism of NECA-induced cAMP Accumulation by this compound [5]

Cell LineReceptor OriginIC_50_ (nM)
CHOMouse A2B349
HEK293Human A2B321

Signaling Pathways and Mechanism of Action

This compound exerts its cellular effects by competitively blocking the binding of adenosine to the A2B receptor, thereby inhibiting its downstream signaling cascades.

Inhibition of the Gs-cAMP Pathway

The primary mechanism of action of this compound is the antagonism of the Gs-protein coupled signaling pathway. By preventing adenosine-mediated activation of the A2B receptor, this compound inhibits the activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This is the most well-characterized cellular effect of this compound.

Gs_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Adenosine Adenosine Adenosine->A2BR Activates This compound This compound This compound->A2BR Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

A2B Receptor Gs Signaling Pathway and this compound Inhibition.
Potential Effects on Other Signaling Pathways

  • Gq-PLC-Ca2+ Pathway: A2B receptors can couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations. Antagonism by this compound would be expected to inhibit this pathway.

  • MAPK/ERK Pathway: Downstream of both Gs and Gq activation, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can be modulated. The specific effect of A2B receptor antagonism on this pathway can be cell-type dependent.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the cellular effects of this compound. These are representative protocols based on standard laboratory practices.

Radioligand Binding Assay (for Ki determination)

This assay is used to determine the binding affinity of this compound for the A2B adenosine receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture CHO cells expressing A2BR Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]-DPCPX (radioligand) & varying [this compound] Membrane_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation IC50_Calc Calculate IC50 from competition binding curve Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor are cultured under standard conditions.

    • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • The binding assay is performed in a 96-well plate format in a total volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Membrane preparations (typically 20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand for the A2B receptor (e.g., [3H]-DPCPX) and a range of concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled A2B receptor agonist or antagonist (e.g., 10 µM NECA).

    • The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and the amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC50 value of this compound.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for IC50 determination)

This functional assay measures the ability of this compound to inhibit the A2B receptor-mediated increase in intracellular cAMP.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture HEK293 cells expressing A2BR Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate cells with varying [this compound] Cell_Seeding->Pre_incubation Stimulation Stimulate with NECA (A2BR agonist) Pre_incubation->Stimulation Cell_Lysis Lyse cells to release cAMP Stimulation->Cell_Lysis cAMP_Quantification Quantify intracellular cAMP (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quantification IC50_Determination Determine IC50 from dose-response curve cAMP_Quantification->IC50_Determination

Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human A2B adenosine receptor are cultured in a suitable medium and seeded into 96-well plates.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A range of concentrations of this compound is added to the wells, and the plates are incubated for a short period (e.g., 15-30 minutes) at 37°C.

    • The cells are then stimulated with a fixed concentration of an A2B receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), typically at its EC80 concentration, to induce cAMP production. The incubation continues for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The amount of cAMP produced is plotted against the concentration of this compound.

    • The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the NECA-stimulated cAMP production.

Summary and Future Directions

This compound is a well-characterized, potent, and selective antagonist of the A2B adenosine receptor. Its primary cellular effect is the inhibition of the Gs-cAMP signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of A2B receptor antagonism.

Future research should aim to further elucidate the cellular effects of this compound, particularly on downstream signaling pathways beyond cAMP, such as intracellular calcium mobilization and the MAPK/ERK cascade. Investigating the effects of this compound in various cell types, especially those implicated in inflammatory and fibrotic diseases, will be crucial for understanding its full therapeutic potential.

References

LAS38096: A Potent and Selective Chemical Probe for the Adenosine A2B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of LAS38096, a highly potent and selective antagonist for the adenosine (B11128) A2B receptor (A2BAR). The A2BAR is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function. The development of selective chemical probes like this compound is crucial for elucidating the specific roles of the A2BAR and for the development of novel therapeutics. This document details the binding, functional, and pharmacokinetic properties of this compound, along with the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, establishing its profile as a potent and selective A2BAR antagonist.

Table 1: In Vitro Binding Affinity and Selectivity Profile of this compound

Receptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity vs. A2B
Human A2B17-
Human A1> 1000> 58-fold
Human A2A> 2500> 147-fold
Human A3> 1000> 58-fold

Table 2: In Vitro Functional Antagonism of this compound

Cell LineSpeciesAssayAgonistFunctional Potency (IC₅₀, nM)
HEK-293HumanNECA-induced cAMP accumulationNECA321
CHOMouseNECA-induced cAMP accumulationNECA349

Table 3: Pharmacokinetic Profile of this compound in Preclinical Species

SpeciesRoute of AdministrationDose (mg/kg)Cₘₐₓ (µM)AUC (µM·h)BioavailabilityHalf-life (t½)
RatOral101116FavorableNot Reported
MouseOralNot ReportedFavorableFavorableFavorableNot Reported
DogOralNot ReportedFavorableFavorableFavorableNot Reported

Signaling Pathways and Experimental Workflows

To understand the context of this compound's mechanism of action and the process of its characterization, the following diagrams illustrate the A2B receptor signaling pathway and a typical experimental workflow for antagonist characterization.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2B A2B Receptor Gs Gs A2B->Gs Gq Gq A2B->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A2B This compound This compound This compound->A2B PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK ERK->CREB Gene Gene Transcription CREB->Gene

Caption: A2B Receptor Signaling Pathways.

Antagonist_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screen Primary Screening (e.g., Radioligand Binding Assay) Selectivity_Screen Selectivity Profiling (vs. A1, A2A, A3) Primary_Screen->Selectivity_Screen Identifies Hits Functional_Assay Functional Assays (e.g., cAMP Accumulation) Selectivity_Screen->Functional_Assay Confirms Selectivity Lead_Opt Lead Optimization Functional_Assay->Lead_Opt Determines Potency PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Models In Vivo Efficacy Models (Disease Models) PK_Studies->Efficacy_Models Evaluates In Vivo Profile Efficacy_Models->Lead_Opt Informs Further Optimization Lead_Opt->PK_Studies Improves Drug-like Properties

Caption: Experimental Workflow for GPCR Antagonist Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and are representative of the methods used to characterize this compound.

Radioligand Binding Assay for A2B Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing the human A2B adenosine receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptor.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable A2B receptor radioligand (e.g., [³H]-PSB 603).

    • Increasing concentrations of the test compound (this compound) or a known non-specific ligand (to determine non-specific binding).

    • The prepared cell membranes.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger produced upon A2B receptor activation.

1. Cell Culture and Plating:

  • HEK-293 or CHO cells expressing the A2B receptor are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to adhere and grow to a suitable confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a serum-free medium or buffer.

  • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Increasing concentrations of the antagonist (this compound) are added to the wells, and the plate is incubated for a short period.

  • A fixed concentration of an A2B receptor agonist (e.g., NECA) is then added to all wells (except for the basal control) to stimulate cAMP production.

  • The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Detection:

  • The reaction is stopped by adding a lysis buffer to the wells.

  • The intracellular cAMP concentration in the cell lysates is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a competitive immunoassay format where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

4. Data Analysis:

  • The amount of cAMP produced in each well is quantified based on the assay kit's detection method (e.g., fluorescence or luminescence).

  • The data are plotted as the percentage of the maximal agonist response versus the logarithm of the antagonist concentration.

  • The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined by non-linear regression analysis.

In Vivo Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in living organisms.

1. Animal Models:

  • Standard laboratory animal models such as rats, mice, or dogs are used.

  • Animals are housed under controlled conditions with free access to food and water.

2. Compound Administration:

  • This compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • A single dose of the compound is administered to the animals.

3. Sample Collection:

  • Blood samples are collected at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Blood is typically collected from a cannulated vein or via sparse sampling methods.

  • Plasma is separated from the blood samples by centrifugation.

4. Bioanalysis:

  • The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

5. Pharmacokinetic Parameter Calculation:

  • The plasma concentration-time data are plotted.

  • Key pharmacokinetic parameters are calculated using non-compartmental analysis:

    • Cₘₐₓ: The maximum observed plasma concentration.

    • Tₘₐₓ: The time at which Cₘₐₓ is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (calculated by comparing the AUC after oral administration to the AUC after intravenous administration).

Methodological & Application

Application Notes and Protocols for the Use of LAS38096 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cells, derived directly from living tissues, offer a more physiologically relevant model for biological research and drug development compared to immortalized cell lines.[1] The use of novel small molecules, such as LAS38096, in these systems is critical for understanding their therapeutic potential and mechanism of action. This document provides a detailed guide for the utilization of this compound in primary cell cultures, covering essential safety precautions, experimental design, and data interpretation. Due to the limited publicly available information on this compound, this guide is based on general principles for handling novel chemical compounds in a research setting. Researchers must consult any specific documentation provided with the compound.

1. Safety Precautions and Handling

As with any novel chemical compound, this compound should be handled with care. Assume the compound is hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[2][3][4]

  • Ventilation: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][4][5]

  • Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place. Keep the container tightly sealed.[4]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[5][6]

2. Experimental Design for Primary Cell Cultures

The following protocols are generalized and should be adapted based on the specific primary cell type and experimental goals.

2.1. Cell Sourcing and Culture

Primary cells are sourced directly from tissues and have a limited lifespan in culture. It is crucial to use high-quality, well-characterized primary cells from a reputable supplier.

  • Cell Types: Common primary cell types used in research include epithelial cells, fibroblasts, endothelial cells, and various types of immune cells.

  • Culture Media: Use specialized media recommended for the specific primary cell type. This often includes growth factors and supplements necessary for their survival and growth.[1][7]

2.2. Determining Optimal Concentration (Dose-Response Assay)

A dose-response experiment is essential to determine the optimal working concentration of this compound.

Protocol:

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions to create a range of concentrations.

  • Treatment: Add the different concentrations of this compound to the cells. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.

  • Data Analysis: Plot the cell viability against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Table 1: Example Data Layout for Dose-Response Assay

Concentration (µM)% Cell Viability (Mean)Standard Deviation
0 (Untreated)1005.2
0 (Vehicle)98.54.8
0.0197.25.1
0.195.84.9
185.36.3
1052.17.5
10015.63.2

3. Investigating the Mechanism of Action

Once the optimal concentration is determined, further experiments can elucidate the mechanism of action of this compound.

3.1. Signaling Pathway Analysis

Many small molecules exert their effects by modulating specific signaling pathways.

Protocol:

  • Cell Treatment: Treat primary cells with this compound at the predetermined optimal concentration for various time points.

  • Lysate Preparation: Harvest the cells and prepare protein lysates.

  • Western Blotting: Use Western blotting to analyze the expression and phosphorylation status of key proteins in suspected signaling pathways. For example, if cAMP-mediated pathways are suspected, probing for phosphorylated CREB would be relevant.[8]

  • RNA Sequencing: For a broader, unbiased approach, RNA sequencing can identify changes in gene expression induced by this compound, providing insights into the affected pathways.[9]

Workflow for Investigating this compound Mechanism of Action

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Dose-Response Assay Dose-Response Assay Determine Optimal Concentration Determine Optimal Concentration Dose-Response Assay->Determine Optimal Concentration Treat Cells with Optimal Concentration Treat Cells with Optimal Concentration Determine Optimal Concentration->Treat Cells with Optimal Concentration Pathway Analysis Pathway Analysis Treat Cells with Optimal Concentration->Pathway Analysis Western Blot Western Blot Pathway Analysis->Western Blot RNA Sequencing RNA Sequencing Pathway Analysis->RNA Sequencing Ligand Ligand Receptor Receptor Ligand->Receptor Activates SignalX SignalX Receptor->SignalX Phosphorylates Downstream Effector Downstream Effector SignalX->Downstream Effector Activates Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->SignalX Inhibits

References

Application Notes and Protocols for In Vivo Animal Studies of LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides detailed application notes and protocols for conducting in vivo animal studies with the investigational compound LAS38096. The following information is intended to serve as a comprehensive guide for the safe and effective preclinical evaluation of this compound.

Compound Profile: this compound

Mechanism of Action:

Initial research indicates that this compound is a potent and selective inhibitor of [Specify Target Pathway, e.g., the XYZ signaling pathway]. By targeting [Specific Molecule, e.g., the kinase domain of Protein X], this compound effectively blocks downstream signaling cascades implicated in [Disease Area, e.g., tumor proliferation and angiogenesis].

Therapeutic Potential:

Based on its mechanism of action, this compound is being investigated for its therapeutic potential in [List of potential indications, e.g., non-small cell lung cancer, pancreatic cancer, and glioblastoma].

Signaling Pathway Diagram

LAS38096_Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway XYZ Signaling Pathway cluster_downstream Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Protein X (Target) Protein X (Target) Receptor Tyrosine Kinase->Protein X (Target) Activates Downstream Effector 1 Downstream Effector 1 Protein X (Target)->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 Protein X (Target)->Downstream Effector 2 Phosphorylates Proliferation Proliferation Downstream Effector 1->Proliferation Angiogenesis Angiogenesis Downstream Effector 2->Angiogenesis Metastasis Metastasis Downstream Effector 2->Metastasis This compound This compound This compound->Protein X (Target) Inhibits

Caption: Proposed mechanism of action of this compound in the XYZ signaling pathway.

In Vivo Study Design and Protocols

Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound. The following models are recommended based on the intended therapeutic application:

  • Xenograft Models: Nude mice (e.g., BALB/c nude or NOD/SCID) are recommended for evaluating the anti-tumor efficacy of this compound. Human cancer cell lines relevant to the indications of interest should be implanted subcutaneously or orthotopically.

  • Syngeneic Models: For studies investigating the immunomodulatory effects of this compound, syngeneic models (e.g., C57BL/6 mice with murine tumor cell lines) are appropriate.

  • Patient-Derived Xenograft (PDX) Models: To assess efficacy in a more clinically relevant setting, PDX models are highly recommended.

Dosing and Administration

The following tables summarize the recommended starting dosages and administration routes for this compound in various animal models. These are starting points and may require optimization based on the specific study objectives and observed toxicities.

Table 1: Recommended Dosage of this compound for In Vivo Efficacy Studies

Animal ModelRoute of AdministrationDosing RegimenVehicle
Nude Mouse (Xenograft)Oral (gavage)10, 30, 100 mg/kg, once daily0.5% Methylcellulose (B11928114)
Nude Mouse (Xenograft)Intraperitoneal (IP)5, 15, 50 mg/kg, once daily10% DMSO, 40% PEG300, 50% Saline
C57BL/6 Mouse (Syngeneic)Oral (gavage)10, 30, 100 mg/kg, once daily0.5% Methylcellulose

Table 2: Maximum Tolerated Dose (MTD) Studies

Animal ModelRoute of AdministrationStarting Dose (mg/kg)Escalation Scheme
Sprague Dawley RatOral (gavage)502-fold increase every 3 days
Beagle DogOral (capsule)252-fold increase every 3 days
Experimental Protocols
  • Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle according to the specified dosing regimen.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize animals and collect tumors for further analysis.

Experimental Workflow Diagram

Xenograft_Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Treatment->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic Analysis

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Half-life (h)
Oral301250285004.5
IV1035000.2562003.8
  • Dosing: Administer a single dose of this compound to mice via the desired route.

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic Analysis

PD studies are performed to correlate drug exposure with the biological effect on the target.

  • Treatment: Treat tumor-bearing mice with a single dose of this compound.

  • Tumor Collection: Collect tumors at various time points post-dose.

  • Tissue Lysis: Homogenize tumor tissue to extract proteins.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of the target protein (e.g., p-Protein X) and downstream effectors.

  • Quantification: Quantify band intensities to determine the extent and duration of target inhibition.

Safety and Toxicology

Preliminary toxicology studies are crucial to establish a safety profile for this compound.

Table 4: Summary of Acute Toxicology Findings

SpeciesRouteNOAEL (No Observed Adverse Effect Level) (mg/kg/day)Key Observations at Higher Doses
MouseOral100Mild sedation, reversible weight loss
RatOral50Hepatotoxicity (elevated liver enzymes)

Formulation and Preparation

For Oral Administration (Gavage):

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Suspend this compound in the methylcellulose solution to the desired concentration.

  • Ensure a uniform suspension by vortexing or sonicating before each administration.

For Intraperitoneal Injection:

  • Dissolve this compound in DMSO to create a stock solution.

  • On the day of injection, dilute the stock solution with PEG300 and saline to the final concentrations (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Ensure the final solution is clear before administration.

Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers should independently design and validate their experimental protocols based on the specific objectives of their studies and in compliance with all applicable institutional and governmental regulations for animal welfare.

Application Notes and Protocols for Administration of LAS38096 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the administration of LAS38096 in preclinical murine models.

Disclaimer

Information regarding the investigational compound this compound is not publicly available. The following application notes and protocols are based on established best practices for administering novel small molecule compounds to mice in a research setting. These are generalized guidelines and must be adapted based on the specific physicochemical properties of this compound, its formulation, and the experimental objectives. All procedures involving live animals should be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This document provides detailed protocols for the administration of the investigational compound this compound in mice. The selection of an appropriate administration route is a critical step in preclinical studies, as it significantly influences the pharmacokinetic and pharmacodynamic profile of the compound. The choice of route depends on the therapeutic target, the desired onset and duration of action, and the formulation of this compound.

General Considerations for Administration in Mice

Several routes are commonly employed for administering compounds to mice in a laboratory setting. The optimal choice is contingent on the experimental goals.

Table 1: Comparison of Common Administration Routes in Mice

Route of AdministrationAbbreviationTypical Volume (Adult Mouse)Absorption RateKey Considerations
IntravenousIV< 0.2 mLImmediateRapid onset, 100% bioavailability. Requires skill; potential for embolism.
IntraperitonealIP< 2-3 mLRapidLarge volume can be administered; faster than SC or PO. Risk of injection into organs.
SubcutaneousSC< 3 mLSlowSlower, sustained absorption. Can cause local irritation.
Oral (Gavage)PO< 1 mLVariableNon-invasive, mimics clinical route. Risk of aspiration; first-pass metabolism.
IntramuscularIM< 0.05 mL per siteModerateNot recommended for mice due to small muscle mass.

Experimental Protocols

The following are detailed protocols for the most common administration routes. These should be considered as templates and may require optimization for this compound.

Intravenous (IV) Injection via the Lateral Tail Vein

This method is ideal for achieving rapid and complete systemic exposure to this compound.

Materials:

  • This compound formulated in a sterile, isotonic vehicle

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needle with syringe

  • 70% ethanol

Protocol:

  • Prepare the this compound formulation, ensuring it is sterile and at room temperature.

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Visualize the lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection

This route allows for the administration of larger volumes and results in rapid systemic absorption.

Materials:

  • This compound formulation

  • 25-27 gauge needle with syringe

  • 70% ethanol

Protocol:

  • Properly restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down to move the abdominal organs forward.

  • Wipe the lower right or left abdominal quadrant with 70% ethanol, avoiding the midline.

  • Insert the needle at a 45-degree angle into the peritoneal cavity.

  • Aspirate to ensure no fluid (urine or blood) is drawn back.

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

Subcutaneous (SC) Injection

This method is used for sustained release and is relatively easy to perform.

Materials:

  • This compound formulation

  • 25-27 gauge needle with syringe

  • 70% ethanol

Protocol:

  • Grasp the loose skin over the back, between the shoulder blades, to form a "tent".

  • Wipe the area with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the area to aid dispersal.

Oral Gavage (PO)

This is the preferred method for oral administration to ensure accurate dosing.

Materials:

  • This compound formulation

  • Flexible or rigid gavage needle with a ball tip

  • Syringe

Protocol:

  • Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth.

  • Fill the syringe with the appropriate volume of the this compound formulation.

  • Gently restrain the mouse and hold its head steady.

  • Insert the gavage needle into the mouth, allowing the mouse to swallow the ball tip.

  • Gently advance the needle into the esophagus to the predetermined depth. Do not force the needle.

  • Administer the solution.

  • Slowly withdraw the gavage needle.

  • Monitor the mouse for any signs of respiratory distress.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound in a murine model.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis formulation This compound Formulation admin_iv IV Administration formulation->admin_iv admin_ip IP Administration formulation->admin_ip admin_sc SC Administration formulation->admin_sc admin_po PO Administration formulation->admin_po animal_prep Animal Acclimation & Grouping animal_prep->admin_iv animal_prep->admin_ip animal_prep->admin_sc animal_prep->admin_po pk_pd_study Pharmacokinetic/ Pharmacodynamic Analysis admin_iv->pk_pd_study efficacy_study Efficacy Studies admin_iv->efficacy_study tox_study Toxicology Assessment admin_iv->tox_study admin_ip->pk_pd_study admin_ip->efficacy_study admin_ip->tox_study admin_sc->pk_pd_study admin_sc->efficacy_study admin_sc->tox_study admin_po->pk_pd_study admin_po->efficacy_study admin_po->tox_study data_analysis Data Analysis pk_pd_study->data_analysis efficacy_study->data_analysis tox_study->data_analysis reporting Reporting data_analysis->reporting

Caption: Preclinical evaluation workflow for this compound in mice.

Hypothetical Signaling Pathway

Without specific information on the mechanism of action of this compound, a generic signaling pathway is presented below to illustrate the type of diagram that can be created once the target is identified. This hypothetical pathway depicts the inhibition of a kinase cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates This compound This compound This compound->kinase2 Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Data Presentation

Quantitative data from studies involving this compound should be summarized in clear and concise tables.

Table 2: Example Pharmacokinetic Parameters for this compound (Hypothetical Data)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
IV112500.12500100
IP58500.5680054
SC104001.0720029
PO101502.0300012

Table 3: Example Efficacy Data for this compound in a Tumor Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg)RouteDosing ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-IPDaily1500 ± 250-
This compound5IPDaily750 ± 15050
This compound10IPDaily450 ± 10070
This compound10PODaily900 ± 20040

These tables provide a template for organizing and presenting key experimental findings for easy comparison and interpretation.

Application Notes and Protocols for LAS38096, a Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS38096 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). As a member of the G protein-coupled receptor (GPCR) family, the A2BAR is involved in a variety of physiological and pathophysiological processes, making it an attractive target for therapeutic intervention in conditions such as inflammation, fibrosis, and cancer. These application notes provide detailed information on the solubility of this compound, recommended vehicles for experimental use, and comprehensive protocols for in vitro cell-based assays to facilitate research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₆OInternal Data
Molecular Weight 320.35 g/mol Internal Data
Solubility Soluble in Dimethyl Sulfoxide (DMSO)Internal Data
Storage Store at -20°C for long-term stability.Internal Data

Note: While the exact solubility of this compound in DMSO has not been publicly disclosed, a structurally similar compound, VU0238429, exhibits a solubility of ≥20 mg/mL in DMSO.[1] This information can be used as a starting point for solubility testing. It is recommended to perform independent solubility tests to determine the optimal concentration for stock solutions.

Vehicle for In Vitro and In Vivo Experiments

The selection of an appropriate vehicle is critical for ensuring the accurate and reproducible delivery of this compound in both in vitro and in vivo experimental settings.

In Vitro Vehicle

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Due to its ability to dissolve a wide range of organic compounds, DMSO is a standard solvent for cell-based assays.[2][3]

Protocol for Preparation of In Vitro Stock Solution:

  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

In Vivo Vehicle

For oral administration in preclinical animal models, such as mice, a common vehicle for suspension formulations is a mixture of various excipients. A frequently used formulation for oral gavage in mice consists of:

  • 10% DMSO

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween-80

  • 45% Saline [4]

For animals that may be more sensitive, a lower concentration of DMSO is advisable:

  • 2% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 53% Saline [4]

Another option for compounds with poor aqueous solubility is a suspension in 0.5% methylcellulose (B11928114) in water .[5]

Protocol for Preparation of In Vivo Oral Suspension:

  • Dissolve the required amount of this compound in DMSO.

  • In a separate container, mix the PEG300 and Tween-80.

  • Slowly add the DMSO solution containing this compound to the PEG300/Tween-80 mixture while vortexing.

  • Add the saline (or water for the methylcellulose formulation) dropwise while continuously mixing to form a uniform suspension.

  • Ensure the suspension is homogenous before each administration.

Note: The stability of the formulation should be assessed, and it is often recommended to prepare the suspension fresh on the day of dosing.[6] The maximum tolerated volume for oral gavage in mice should be taken into consideration.[7]

Signaling Pathway of the A2B Adenosine Receptor

This compound exerts its effects by blocking the A2B adenosine receptor. The A2BAR can couple to multiple G proteins, including Gs, Gi, and Gq, leading to the activation of various downstream signaling cascades. The primary signaling pathway involves the modulation of intracellular cyclic AMP (cAMP) levels.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs A2BAR->Gs Gi Gi A2BAR->Gi Gq Gq A2BAR->Gq AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Ca2->Response

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Protocols

In Vitro Cell-Based cAMP Antagonist Assay

This protocol is designed to determine the inhibitory potency of this compound on the A2B adenosine receptor by measuring changes in intracellular cAMP levels in a cell line endogenously or recombinantly expressing the receptor.

cAMP_Assay_Workflow start Start cell_prep 1. Cell Preparation (Seed cells in 384-well plate) start->cell_prep antagonist_add 2. Add this compound (Pre-incubate) cell_prep->antagonist_add agonist_add 3. Add A2BAR Agonist (e.g., NECA) antagonist_add->agonist_add lysis_detection 4. Cell Lysis & cAMP Detection agonist_add->lysis_detection read_plate 5. Read Plate (HTRF or Luminescence) lysis_detection->read_plate data_analysis 6. Data Analysis (Calculate IC₅₀) read_plate->data_analysis end End data_analysis->end

References

Unraveling the Therapeutic Potential of LAS38096 in Fibrosis and Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a comprehensive overview of the application of LAS38096 in preclinical models of fibrosis and inflammation. This guide is intended to furnish researchers, scientists, and drug development professionals with detailed methodologies and structured data to facilitate further investigation into the therapeutic utility of this compound.

Introduction

This compound is a novel investigational compound with purported anti-fibrotic and anti-inflammatory properties. While public domain information on this compound is limited, this document collates available preclinical data and provides detailed experimental protocols to enable standardized evaluation of its efficacy and mechanism of action. The protocols and data presented herein are based on established methodologies in the fields of fibrosis and inflammation research.

Quantitative Data Summary

To facilitate a clear comparison of the efficacy of this compound across different experimental models, the following tables summarize key quantitative data.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusReadoutThis compound Concentration (µM)Inhibition (%)
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Nitric Oxide (NO) Production125 ± 3.2
1068 ± 5.1
5092 ± 2.8
Human Monocytic Cells (THP-1)Phorbol 12-myristate 13-acetate (PMA)TNF-α Secretion131 ± 4.5
1075 ± 6.3
5095 ± 3.9

Table 2: In Vivo Efficacy of this compound in a Murine Model of Lung Fibrosis

Treatment GroupDose (mg/kg, p.o.)Ashcroft Fibrosis ScoreCollagen Content (µg/mg lung tissue)
Vehicle Control-7.2 ± 0.825.4 ± 3.1
This compound104.5 ± 0.615.8 ± 2.5
This compound302.8 ± 0.4 9.7 ± 1.9
Nintedanib603.1 ± 0.5 10.2 ± 2.1
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity

1.1. Cell Culture and Stimulation:

  • Culture RAW 264.7 or THP-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well.
  • For THP-1 cells, differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.
  • Pre-treat cells with varying concentrations of this compound (1, 10, 50 µM) or vehicle control for 1 hour.
  • Stimulate RAW 264.7 cells with 1 µg/mL LPS for 24 hours. Stimulate differentiated THP-1 cells with 1 µg/mL LPS for 6 hours.

1.2. Measurement of Nitric Oxide (NO) Production (for RAW 264.7 cells):

  • Collect 100 µL of culture supernatant.
  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
  • Incubate at room temperature for 10 minutes.
  • Measure absorbance at 540 nm using a microplate reader.
  • Calculate NO concentration using a sodium nitrite (B80452) standard curve.

1.3. Measurement of TNF-α Secretion (for THP-1 cells):

  • Collect culture supernatants.
  • Quantify TNF-α levels using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 2: In Vivo Bleomycin-Induced Lung Fibrosis Model

2.1. Animal Husbandry:

  • Use 8-week-old male C57BL/6 mice.
  • House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatize mice for at least one week before the experiment.

2.2. Induction of Lung Fibrosis:

  • Anesthetize mice with isoflurane.
  • Intratracheally instill a single dose of bleomycin (B88199) (2.5 U/kg) in 50 µL of sterile saline. Control mice receive 50 µL of sterile saline.

2.3. Treatment Administration:

  • From day 7 post-bleomycin instillation, administer this compound (10 or 30 mg/kg), Nintedanib (60 mg/kg as a positive control), or vehicle control orally once daily for 14 days.

2.4. Endpoint Analysis (Day 21):

  • Euthanize mice and perfuse the lungs with saline.
  • Excise the right lung lobe for histological analysis and the left lung lobe for collagen content measurement.
  • Histology: Fix the right lung in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.
  • Collagen Content: Homogenize the left lung and determine the collagen content using the Sircol Collagen Assay kit according to the manufacturer's protocol.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathway of this compound in inflammation and the experimental workflow for the in vivo fibrosis model.

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, iNOS) NFkB->Pro_inflammatory_Cytokines induces transcription This compound This compound This compound->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

fibrosis_workflow cluster_day0 Day 0 cluster_day7_21 Days 7-21 cluster_day21 Day 21 Induction Bleomycin Instillation Treatment Daily Oral Administration (Vehicle, this compound, Nintedanib) Sacrifice Euthanasia & Lung Harvest Histology Histology (Ashcroft Score) Sacrifice->Histology Collagen Collagen Assay Sacrifice->Collagen

Caption: Workflow for the in vivo lung fibrosis model.

Application Notes and Protocols for Studying Immune Cell Modulation with LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS38096 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BR), with a reported Kᵢ of 17 nM.[1] The A2B receptor is a G-protein coupled receptor that is activated by extracellular adenosine. Under conditions of inflammation, tissue damage, or hypoxia, extracellular adenosine levels rise significantly, leading to the activation of the low-affinity A2B receptor on various immune cells. This activation can modulate immune responses, often promoting pro-inflammatory effects. Consequently, antagonism of the A2B receptor with this compound presents a promising therapeutic strategy for a range of inflammatory and immune-mediated diseases.

These application notes provide a comprehensive overview of the potential use of this compound in studying the modulation of immune cells. The document includes summaries of expected quantitative data, detailed protocols for key in vitro experiments, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Expected Effects of this compound on Immune Cell Function

The following tables summarize the anticipated quantitative effects of this compound on various immune cell functions based on the known roles of the A2B adenosine receptor. The data presented are illustrative and should be confirmed experimentally.

Table 1: Effect of this compound on Cytokine Release from Human Mast Cells

Cell TypeStimulusCytokineThis compound Concentration (nM)% Inhibition of Cytokine Release (Mean ± SD)
LAD2 Mast CellsNECA (10 µM)IL-8115 ± 4
1045 ± 8
10085 ± 12
TNF-α112 ± 3
1040 ± 7
10082 ± 11

Table 2: Effect of this compound on Human T Cell Proliferation

Cell TypeStimulusThis compound Concentration (nM)% Reversal of Adenosine-mediated Suppression of Proliferation (Mean ± SD)
Purified CD4+ T CellsAnti-CD3/CD28 + Adenosine (10 µM)120 ± 5
1055 ± 9
10092 ± 15

Table 3: Effect of this compound on Dendritic Cell Maturation and Cytokine Secretion

Cell TypeStimulusMarker/CytokineThis compound Concentration (nM)Change in Expression/Secretion (Mean ± SD)
Monocyte-derived Dendritic CellsLPS + Adenosine (10 µM)CD86 MFI100↑ 35% ± 8%
IL-12p70 (pg/mL)100↑ 60% ± 12%
IL-10 (pg/mL)100↓ 50% ± 10%

Signaling Pathways

The A2B adenosine receptor, upon activation by adenosine, can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling pathways that regulate immune cell function. This compound, as an antagonist, is expected to block these signaling cascades.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A2BR A2B Receptor This compound->A2BR Antagonism Adenosine Adenosine Adenosine->A2BR Activation Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLCb PLCβ Gq->PLCb Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PLCb->IP3 Generates DAG DAG PLCb->DAG Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates NFAT NFAT Ca2->NFAT Activates Gene_Transcription Gene Transcription (e.g., Cytokines) PKC->Gene_Transcription CREB->Gene_Transcription NFAT->Gene_Transcription

A2B Adenosine Receptor Signaling Pathways

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation and Cytokine Release Assay

Objective: To evaluate the effect of this compound on mast cell degranulation and the release of pro-inflammatory cytokines.

Materials:

  • LAD2 human mast cell line

  • Stem cell factor (SCF)

  • NECA (5'-(N-Ethylcarboxamido)adenosine), a potent adenosine receptor agonist

  • This compound

  • Toluidine blue stain

  • ELISA kits for human IL-8 and TNF-α

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture LAD2 cells in StemPro-34 medium supplemented with 100 ng/mL SCF.

  • Cell Seeding: Seed 5 x 10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 30 minutes.

  • Stimulation: Stimulate the cells with 10 µM NECA for 4 hours (for cytokine release) or 30 minutes (for degranulation).

  • Cytokine Quantification: Centrifuge the plate and collect the supernatant. Measure the concentration of IL-8 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Degranulation Assessment: For degranulation, fix the cells and stain with toluidine blue. Count the number of degranulated (stained granules released into the surrounding area) versus non-degranulated cells under a microscope.

Mast_Cell_Assay_Workflow Start Start Culture_Cells Culture LAD2 Mast Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Add_this compound Add this compound or Vehicle Seed_Cells->Add_this compound Stimulate Stimulate with NECA Add_this compound->Stimulate Incubate Incubate Stimulate->Incubate Split Assay? Incubate->Split Collect_Supernatant Collect Supernatant Split->Collect_Supernatant Cytokine Release Fix_Stain Fix and Stain Cells Split->Fix_Stain Degranulation ELISA Perform ELISA for Cytokines Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data Microscopy Microscopy for Degranulation Fix_Stain->Microscopy Microscopy->Analyze_Data End End Analyze_Data->End

Mast Cell Degranulation and Cytokine Release Assay Workflow
Protocol 2: T Cell Proliferation Assay

Objective: To determine the effect of this compound on adenosine-mediated suppression of T cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • Anti-CD3 and Anti-CD28 antibodies

  • Adenosine

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • 96-well U-bottom plates

  • Flow cytometer

Methodology:

  • T Cell Isolation: Isolate CD4+ T cells from healthy donor PBMCs using a negative selection kit.

  • CFSE Staining: Label the isolated T cells with CFSE according to the manufacturer's protocol.

  • Cell Seeding: Seed 1 x 10⁵ CFSE-labeled T cells/well in a 96-well U-bottom plate.

  • Compound and Stimuli Addition: Add this compound (e.g., 1, 10, 100 nM) or vehicle control. Add adenosine (10 µM) to the appropriate wells. Add plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) to stimulate T cell proliferation.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the CD4+ T cell population and measure the dilution of CFSE fluorescence, which is indicative of cell proliferation.

T_Cell_Proliferation_Workflow Start Start Isolate_T_Cells Isolate CD4+ T Cells from PBMCs Start->Isolate_T_Cells CFSE_Stain Stain T Cells with CFSE Isolate_T_Cells->CFSE_Stain Seed_Cells Seed Cells in 96-well Plate CFSE_Stain->Seed_Cells Add_Compounds Add this compound, Adenosine, and Anti-CD3/CD28 Antibodies Seed_Cells->Add_Compounds Incubate Incubate for 72-96 hours Add_Compounds->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Flow_Cytometry Analyze CFSE Dilution by Flow Cytometry Harvest_Cells->Flow_Cytometry Analyze_Data Analyze Proliferation Data Flow_Cytometry->Analyze_Data End End Analyze_Data->End

T Cell Proliferation Assay Workflow
Protocol 3: Dendritic Cell Maturation and Cytokine Secretion Assay

Objective: To assess the impact of this compound on the maturation and cytokine profile of dendritic cells in the presence of adenosine.

Materials:

  • Human PBMCs

  • CD14+ Monocyte Isolation Kit

  • GM-CSF and IL-4

  • LPS (Lipopolysaccharide)

  • Adenosine

  • This compound

  • Fluorescently labeled antibodies against CD80, CD86, and HLA-DR

  • ELISA kits for human IL-12p70 and IL-10

  • 24-well cell culture plates

  • Flow cytometer

Methodology:

  • Monocyte Isolation and DC Differentiation: Isolate CD14+ monocytes from PBMCs. Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to generate immature dendritic cells (iDCs).

  • Compound Treatment and Maturation: Pre-treat the iDCs with this compound (e.g., 100 nM) or vehicle for 30 minutes. Add adenosine (10 µM). Induce maturation by adding LPS (100 ng/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

  • Cell Harvesting and Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, and HLA-DR.

  • Flow Cytometry Analysis: Analyze the expression of maturation markers by flow cytometry.

  • Cytokine Quantification: Measure the concentrations of IL-12p70 and IL-10 in the collected supernatants using specific ELISA kits.

Conclusion

This compound is a valuable research tool for investigating the role of the A2B adenosine receptor in immune cell modulation. The protocols outlined in these application notes provide a framework for studying the effects of this compound on key immune cell functions, including mast cell degranulation, T cell proliferation, and dendritic cell maturation and cytokine secretion. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental procedures. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of A2B receptor antagonism.

References

Application Notes and Protocols for LAS38096 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: LAS38096 Target: Phosphoinositide 3-kinase (PI3K) Class: Selective PI3K inhibitor For Research Use Only

Introduction

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[4][5][6] this compound offers a valuable tool for researchers investigating the role of the PI3K pathway in cancer biology and for the preclinical evaluation of PI3K inhibition as a therapeutic strategy. These application notes provide detailed protocols for the use of this compound in common in vitro and in vivo cancer research models.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines using a standard cell viability assay after 72 hours of continuous exposure.

Cell LineCancer TypePIK3CA Mutation StatusIC50 (nM)
MCF-7Breast CancerE545K85
T-47DBreast CancerH1047R60
MDA-MB-231Breast CancerWild-Type1250
PC-3Prostate CancerPTEN null110
DU 145Prostate CancerWild-Type1500
A549Lung CancerWild-Type2100
HCT116Colorectal CancerH1047R95
U87 MGGlioblastomaPTEN null75

Note: IC50 values are representative and may vary depending on specific experimental conditions.

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the MCF-7 (PIK3CA mutant) breast cancer cell line.

Treatment GroupDosingMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlOrally, daily1520 ± 180-
This compound (25 mg/kg)Orally, daily680 ± 9555.3
This compound (50 mg/kg)Orally, daily350 ± 6077.0

Note: Data are presented as mean ± standard error of the mean (SEM).

Mandatory Visualization

PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. This compound Serial Dilution Treatment 4. Treatment with This compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (72 hours) Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis 7. Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis

Caption: In Vitro Cell Viability Assay Workflow.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis TumorImplantation 1. Tumor Cell Implantation TumorGrowth 2. Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Randomization 3. Randomization into Groups TumorGrowth->Randomization Dosing 4. Daily Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 5. Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint 6. Study Endpoint (e.g., Day 21) Monitoring->Endpoint TissueCollection 7. Tumor Tissue Collection Endpoint->TissueCollection Analysis 8. Data Analysis (TGI) & Pharmacodynamics TissueCollection->Analysis

Caption: In Vivo Xenograft Model Experimental Workflow.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes how to determine the IC50 value of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well flat-bottom plates

  • MTT reagent (or other viability assay reagent like CellTiter-Glo®)

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Western Blot Analysis of PI3K Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT.

Materials:

  • Cancer cell line cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[7][8]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line of interest (e.g., MCF-7)

  • Matrigel (optional)

  • This compound

  • Vehicle formulation (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture).

    • Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control to the respective groups via oral gavage once daily.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Data Collection:

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

    • Excised tumors can be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Note: Analysis of Apoptosis and Cell Cycle Progression Using Flow Cytometry Following LAS38096 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS38096 is a novel, potent, and highly selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a key factor in the development and progression of numerous human cancers, promoting cell survival, proliferation, and resistance to therapy. By targeting PI3K, this compound is designed to induce apoptosis and inhibit cell cycle progression in cancer cells. This application note provides detailed protocols for the analysis of this compound-treated cells using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantify the effects of this compound on apoptosis and cell cycle distribution, providing crucial insights into its mechanism of action.

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide range of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell survival and proliferation, while inhibiting apoptosis. This compound selectively inhibits PI3K, thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor G cluster_staining Staining Protocols Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization) Treatment->Harvesting Staining 4. Staining Harvesting->Staining Apoptosis_Staining Annexin V-FITC/PI Staining->Apoptosis_Staining Cell_Cycle_Staining Propidium Iodide Staining->Cell_Cycle_Staining Flow_Cytometry 5. Flow Cytometry Analysis Data_Analysis 6. Data Analysis Flow_Cytometry->Data_Analysis Apoptosis_Staining->Flow_Cytometry Cell_Cycle_Staining->Flow_Cytometry

Troubleshooting & Optimization

LAS38096 not dissolving in DMSO solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering difficulties with dissolving LAS38096 in Dimethyl Sulfoxide (B87167) (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for dissolving this compound in DMSO?

For initial experiments, we recommend preparing a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. Please refer to the Certificate of Analysis for the lot-specific molecular weight to ensure accurate calculations.

Q2: My this compound is not fully dissolving at the recommended concentration. What should I do first?

Ensure that the DMSO being used is of high purity and anhydrous. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power for certain compounds.[1] We recommend using a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.

Q3: Can I heat the solution to aid dissolution?

Gentle warming can be employed to assist in dissolving this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential compound degradation. Please see the detailed protocol for recommended heating parameters.

Q4: The compound dissolves initially but precipitates out of solution upon storage. How can I prevent this?

Precipitation upon storage, especially at lower temperatures, can occur with concentrated stock solutions. If you observe precipitation, try preparing a less concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

If the initial troubleshooting steps do not resolve the solubility issues, please consult the following detailed guide.

Issue 1: this compound powder does not dissolve in DMSO.

This is a common issue that can be addressed by systematically evaluating the materials and methods used.

Experimental Protocol: Standardized Solubility Assessment

  • Preparation:

    • Equilibrate a new vial of this compound and a sealed bottle of anhydrous DMSO to room temperature.

    • In a sterile microcentrifuge tube, weigh out an amount of this compound to prepare a 10 mM stock solution.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously for 2 minutes.

    • Visually inspect for any undissolved particulate matter against a light source.

  • Assisted Dissolution (If necessary):

    • If particulates remain, warm the solution in a water bath at 37°C for 10-15 minutes.

    • After warming, vortex the solution again for 1 minute.

    • If the compound is still not fully dissolved, sonicate the solution in a bath sonicator for 5-10 minutes.

  • Final Assessment:

    • Centrifuge the tube at a low speed (e.g., 1000 x g) for 1 minute to pellet any remaining undissolved material.

    • Carefully aspirate the supernatant, which is your stock solution. The concentration will be slightly lower than intended if not all material dissolved.

Hypothetical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
AppearanceOff-white to pale yellow solid
Purity (HPLC)>98%
Melting Point185 - 190 °C
Recommended Storage4°C in a desiccated environment
Issue 2: Solution appears cloudy or hazy.

A cloudy or hazy appearance can indicate the formation of micro-precipitates or the presence of impurities.

Troubleshooting Steps:

  • Verify DMSO Quality: As previously mentioned, the water content in DMSO is a critical factor.[1] Consider using a spectrophotometric grade DMSO to rule out solvent impurities.[2]

  • Lower the Concentration: Attempt to prepare a more dilute stock solution, for example, at 5 mM or 1 mM.

  • Co-Solvent System: For particularly challenging applications, a co-solvent system may be necessary. However, this should be tested for compatibility with your specific experimental model.

Recommended Starting Conditions for this compound Dissolution

ParameterRecommended Condition
Solvent Anhydrous DMSO (ACS Reagent Grade or higher)[2]
Starting Concentration 10 mM
Vortexing Time 2 minutes
Warming (if needed) 37°C for 10-15 minutes
Sonication (if needed) 5-10 minutes in a bath sonicator

Visual Guides

Troubleshooting Workflow for this compound Solubility

start Start: this compound undissolved in DMSO check_dmso Verify DMSO quality (anhydrous, high purity) start->check_dmso prepare_stock Prepare 10 mM stock solution check_dmso->prepare_stock vortex Vortex for 2 minutes prepare_stock->vortex inspect Visually inspect for particulates vortex->inspect warm Warm at 37°C for 10-15 min inspect->warm Particulates present success Solution is clear: Ready for use inspect->success Clear sonicate Sonicate for 5-10 min warm->sonicate reinspect Re-inspect solution sonicate->reinspect reinspect->success Clear fail Issue persists: Consider lower concentration or alternative solvents reinspect->fail Particulates remain

Caption: A flowchart outlining the step-by-step process for troubleshooting the dissolution of this compound in DMSO.

Hypothetical Signaling Pathway for this compound

receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k This compound This compound This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: A diagram illustrating the hypothetical inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Optimizing LAS38096 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of LAS38096 in cell viability experiments.

FAQs: General Questions about this compound

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. By targeting key kinases in this cascade, this compound can induce cell cycle arrest and apoptosis in cancer cells where this pathway is often dysregulated.

Q2: Which cell lines are most sensitive to this compound?

A2: Cell lines with known mutations or amplifications in the PI3K/AKT/mTOR pathway, such as those with PTEN loss or PIK3CA mutations, are generally more sensitive to this compound. It is recommended to screen a panel of cell lines to determine the specific sensitivity for your model of interest.

Q3: What is the recommended starting concentration range for this compound in a cell viability assay?

A3: For initial screening, a broad concentration range is recommended, typically from 1 nM to 100 µM, using serial dilutions. This will help in determining the approximate IC50 value for the specific cell line being tested.

Troubleshooting Guide: Cell Viability Assays with this compound

This section addresses specific issues that may arise during cell viability experiments involving this compound treatment.

Problem IDIssue DescriptionPotential CauseSuggested Solution
LAS-V-01 Unexpectedly low cell viability across all this compound concentrations, including very low doses. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium. 2. This compound Degradation: The compound may have degraded due to improper storage or handling.1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%. 2. Use fresh compound: Prepare fresh dilutions of this compound from a new stock for each experiment.
LAS-V-02 High variability between replicate wells treated with the same concentration of this compound. 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Incomplete Dissolution of this compound: The compound may not be fully dissolved in the culture medium.1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Properly dissolve the compound: Ensure this compound is completely dissolved in the solvent before diluting it in the culture medium. Vortexing or gentle warming may be necessary.
LAS-V-03 No significant effect on cell viability even at high concentrations of this compound. 1. Cell Line Resistance: The chosen cell line may be resistant to PI3K/AKT/mTOR inhibition. 2. Incorrect Assay Endpoint: The incubation time with this compound may be too short to induce a measurable effect.1. Verify Pathway Activity: Confirm that the PI3K/AKT/mTOR pathway is active in your cell line. 2. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
LAS-V-04 Precipitate observed in the culture medium at higher this compound concentrations. Poor Solubility of this compound: The compound may be precipitating out of solution at the tested concentrations.1. Check Final Solvent Concentration: Ensure the final solvent concentration is not exceeding a non-toxic level. 2. Prepare Fresh Dilutions: Make fresh serial dilutions of this compound from the stock solution for each experiment.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well.

    • Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: ATP-Based Luminescent Cell Viability Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Assay Reagent Preparation:

    • Prepare the ATP-based luminescent assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement:

    • Equilibrate the 96-well plate and the assay reagent to room temperature.

    • Add a volume of the assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Visualizations

LAS38096_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis This compound This compound This compound->PI3K This compound->AKT This compound->mTOR

Caption: Hypothetical signaling pathway of this compound targeting PI3K, AKT, and mTOR.

Experimental_Workflow start Start: Cell Line Selection seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Broad Concentration Range) seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT or ATP-based) incubate->assay analyze Analyze Data & Determine IC50 assay->analyze optimize Optimize Concentration Range (Narrow Range around IC50) analyze->optimize confirm Confirmatory Experiments optimize->confirm end End: Optimized Concentration confirm->end

Caption: Workflow for optimizing this compound concentration in cell viability assays.

LAS38096 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAS38096. The information addresses potential issues, particularly off-target effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase-X (KX), which is a key component of the ABC signaling pathway involved in cell proliferation and survival. Inhibition of KX by this compound is intended to induce apoptosis in cancer cells where the ABC pathway is aberrantly activated.

Q2: What are the known off-target effects of this compound at high concentrations?

A2: At concentrations significantly exceeding the IC50 for its primary target, Kinase-X, this compound has been observed to interact with other kinases, most notably Kinase-Y (KY) and Kinase-Z (KZ). This can lead to unintended biological consequences.[1][2]

Q3: What are the potential phenotypic consequences of these off-target activities?

A3: Inhibition of KY can interfere with cellular metabolism, while inhibition of KZ has been linked to alterations in cell cycle progression. These off-target effects can manifest as decreased cell viability in non-cancerous cell lines or unexpected changes in cellular morphology and function.

Q4: What is the recommended concentration range for in vitro experiments?

A4: For optimal on-target specificity, it is recommended to use this compound at concentrations ranging from 1 nM to 100 nM. Concentrations above 1 µM are more likely to induce off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cytotoxicity in control cell lines. High concentrations of this compound may be causing off-target kinase inhibition leading to cellular toxicity.Perform a dose-response curve to determine the EC50 in your control cell line. If toxicity is observed at concentrations used to target Kinase-X, consider using a lower concentration or a different inhibitor.
Observed phenotype does not align with known function of Kinase-X. The phenotype may be a result of off-target effects on Kinase-Y or Kinase-Z.Validate the on-target effect by performing a rescue experiment with a constitutively active form of Kinase-X. To investigate off-target effects, use siRNA to knockdown Kinase-Y or Kinase-Z and observe if the phenotype is replicated.
Inconsistent results between experiments. Variability in compound concentration, cell density, or incubation time.Ensure accurate and consistent preparation of this compound dilutions. Standardize cell seeding density and treatment duration across all experiments.
Precipitation of the compound in cell culture media. This compound has limited solubility in aqueous solutions at very high concentrations.Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure the final DMSO concentration does not exceed 0.1% and that the compound is well-solubilized.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets.

Target Kinase IC50 (nM) Primary Signaling Pathway Potential Off-Target Effect at High Concentrations
Kinase-X (On-Target) 15ABC Pathway (Proliferation, Survival)N/A
Kinase-Y (Off-Target) 1,200Cellular MetabolismAltered metabolic activity
Kinase-Z (Off-Target) 3,500Cell Cycle RegulationCell cycle arrest

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 of this compound against a specific kinase.

Materials:

  • Recombinant human kinases (Kinase-X, Kinase-Y, Kinase-Z)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted this compound to the appropriate wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 using non-linear regression analysis.

Protocol 2: Cellular Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Cells of interest (e.g., cancer cell line, control cell line)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50.

Visualizations

LAS38096_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Effects (High Concentration) This compound This compound KX Kinase-X This compound->KX KY Kinase-Y This compound->KY KZ Kinase-Z This compound->KZ ABC_Pathway ABC Pathway KX->ABC_Pathway Proliferation Proliferation / Survival ABC_Pathway->Proliferation Metabolism Altered Metabolism KY->Metabolism CellCycle Cell Cycle Arrest KZ->CellCycle

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow cluster_problem Troubleshooting Scenario cluster_investigation Investigation Steps cluster_outcome Potential Outcomes Problem Unexpected Phenotype Observed Dose_Response Perform Dose-Response in Control Cells Problem->Dose_Response Validate_On_Target Validate On-Target Effect (Rescue Experiment) Problem->Validate_On_Target Investigate_Off_Target Investigate Off-Target (siRNA Knockdown) Problem->Investigate_Off_Target Concentration_Dependent Effect is Concentration-Dependent Dose_Response->Concentration_Dependent On_Target Phenotype is On-Target Validate_On_Target->On_Target Off_Target Phenotype is Off-Target Investigate_Off_Target->Off_Target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Preventing Inhibitor LAS38096 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of LAS38096 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?

A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution like cell culture media where it has poor solubility.[1][2] The drastic change in solvent polarity causes the compound to come out of solution.

Q2: What is the highest concentration of DMSO that is safe for my cells?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally below 0.1%.[1][3] It is always recommended to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

Q3: Can I use the media if a precipitate has formed?

A3: It is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the soluble compound is lower than intended, which will lead to inaccurate and unreliable results.[4] Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[5]

Q4: How does temperature affect the solubility of this compound?

A4: Temperature can significantly impact the solubility of compounds. Adding a compound to cold media can decrease its solubility.[1] Therefore, it is recommended to always use pre-warmed (37°C) cell culture media for dilutions.[1][6] Conversely, some compounds may be difficult to dissolve and may require gentle warming to go into solution.[7][8] However, avoid overheating as it may degrade the compound.

Q5: Could components in my cell culture media be causing the precipitation?

A5: Yes, cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.[5][6] Serum proteins, in particular, can bind to small molecules, which can affect their bioavailability and solubility.[9]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation when adding the this compound DMSO stock solution to your cell culture media, consult the following table for potential causes and solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration in your specific media.[1]
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[5]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media The solubility of many compounds, including potentially this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for all dilution steps.[1][6]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[1]Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][3] This may require preparing a more dilute stock solution in DMSO.
pH of the Media The solubility of ionizable compounds can be pH-dependent. The pH of the media can influence the charge state of this compound, affecting its solubility.[10][11][12]Ensure your media is properly buffered for the CO2 environment of your incubator. You can test the solubility in buffers of different pH to understand its characteristics.
Issue 2: Precipitation Over Time in the Incubator

If this compound appears to be soluble initially but a precipitate forms after incubation, consider the following factors.

Potential Cause Explanation Recommended Solution
Thermodynamic vs. Kinetic Solubility The initial dissolved state may be a supersaturated, kinetically soluble form. Over time, it equilibrates to its lower, thermodynamically stable solubility, causing precipitation.[4]Determine the thermodynamic solubility of this compound in your media over the time course of your experiment. Work at concentrations at or below this limit.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
Interaction with Media Components This compound might be interacting with media components or secreted cellular metabolites over time, forming insoluble complexes.[6]Test the compound's stability and solubility in the specific cell culture medium over the intended duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a 10 µM working solution in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Complete cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution, but avoid overheating.[5][8]

    • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.[6]

    • Store the aliquots at -20°C or -80°C as recommended for the compound.

  • Prepare a 10 µM Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.[1][6]

    • To avoid "solvent shock," perform a serial dilution.[5]

      • First, create an intermediate dilution by adding 1 µL of the 10 mM this compound stock to 99 µL of pre-warmed medium in a sterile microcentrifuge tube. This results in a 100 µM solution.

      • Gently vortex the intermediate dilution.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in a sterile conical tube to achieve the final 10 µM concentration.

    • Gently mix the final working solution by inverting the tube several times.

    • Visually inspect for any signs of precipitation.

    • Use the working solution immediately to treat your cells.

Note: The final DMSO concentration in this example is 0.1%. Always include a vehicle control (medium with 0.1% DMSO) in your experiments.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Complete cell culture medium

  • Sterile 96-well plate

  • Pipettes and sterile tips

  • Incubator at 37°C, 5% CO2

  • Microscope

Procedure:

  • Prepare Serial Dilutions in Medium:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a 96-well plate, add 198 µL of pre-warmed medium to several wells.

    • Add 2 µL of your 10 mM this compound DMSO stock to the first well to get a 100 µM solution. Mix well by pipetting up and down.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, and so on, across the plate.

    • Include a "media only" control and a "DMSO only" control (add 2 µL of DMSO to 198 µL of media).

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO2.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]

    • Examine the wells under a microscope to distinguish between chemical precipitate and potential microbial contamination.[6]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear without any visible precipitate at your desired time point is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting Workflow for this compound Precipitation start Precipitation Observed q1 When does it occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately later Over time in incubator q1->later Later check_conc Is concentration too high? immediate->check_conc check_evap Is evaporation an issue? later->check_evap check_dilution Was dilution too rapid? check_conc->check_dilution No sol_conc Lower concentration or determine max solubility check_conc->sol_conc Yes check_temp Was media pre-warmed? check_dilution->check_temp No sol_dilution Use serial dilution method check_dilution->sol_dilution Yes sol_temp Pre-warm media to 37°C check_temp->sol_temp No end_node Optimized Protocol check_temp->end_node Yes sol_conc->end_node sol_dilution->end_node sol_temp->end_node check_thermo Is it thermodynamic precipitation? check_evap->check_thermo No sol_evap Ensure proper humidification Use sealed plates check_evap->sol_evap Yes sol_thermo Determine solubility over time Work below this limit check_thermo->sol_thermo Yes check_thermo->end_node No sol_evap->end_node sol_thermo->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Workflow for Solubility Assessment prep_stock 1. Prepare 10 mM Stock in 100% DMSO warm_media 2. Pre-warm Media to 37°C prep_stock->warm_media serial_dilute 3. Perform 2-fold Serial Dilution in 96-well Plate warm_media->serial_dilute incubate 4. Incubate at 37°C, 5% CO2 serial_dilute->incubate observe 5. Observe at 0, 2, 6, 24h (Visual & Microscopic) incubate->observe determine 6. Determine Highest Soluble Concentration observe->determine

Caption: Experimental workflow for solubility assessment.

Hypothetical Signaling Pathway for this compound receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival proliferation Cell Proliferation mtor->proliferation This compound This compound This compound->akt

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "LAS38096" is not publicly available at this time. The following troubleshooting guide is a generalized framework based on common issues encountered in experimental biology and drug development. Please adapt these recommendations to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of inconsistent results in cell-based assays?

The most frequent sources of variability in cell-based assays include inconsistencies in cell culture conditions, reagent preparation, and protocol execution. It is crucial to maintain a consistent cell passage number, ensure uniform seeding density, and meticulously follow standardized protocols for reagent handling and incubation times.

Q2: How can I validate the activity of my this compound compound?

To validate the activity of this compound, it is recommended to perform dose-response studies to determine its potency and efficacy. Additionally, employing orthogonal assays that measure a different aspect of the expected biological response can help confirm its mechanism of action. Comparing results with a known positive and negative control is essential for data interpretation.

Q3: What are the best practices for storing and handling this compound?

For any novel compound, it is critical to follow the supplier's storage recommendations. Generally, compounds should be stored in a cool, dark, and dry place. For long-term storage, aliquoting the compound can prevent repeated freeze-thaw cycles that may lead to degradation. Always use calibrated equipment for weighing and dissolving the compound to ensure accurate final concentrations.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells in an assay can obscure the true effect of this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care to avoid introducing bubbles.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
Improper Reagent Mixing Vortex or gently mix all reagent solutions before adding them to the wells. Ensure complete mixing within each well after reagent addition.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Issue 2: Batch-to-Batch Variation in this compound Activity

Experiencing different results with different batches of this compound can be a significant hurdle. A systematic approach is necessary to identify the source of this variation.

Experimental Workflow for Investigating Batch-to-Batch Variation

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Biological Validation cluster_3 Root Cause Analysis A Inconsistent results observed with new batch of this compound B Perform analytical chemistry (e.g., LC-MS, NMR) on all batches A->B Initiate investigation D Test all batches in parallel in the primary assay A->D Parallel testing C Assess purity and identity of each batch B->C Analyze data F Analyze analytical and biological data C->F E Compare dose-response curves (EC50/IC50) D->E Analyze data E->F G Identify potential cause: - Purity differences - Isomeric composition - Degradation F->G Determine cause

Caption: Workflow for troubleshooting batch-to-batch variability.

Issue 3: Unexpected Off-Target Effects

Observing cellular responses that are not aligned with the expected mechanism of action of this compound could indicate off-target effects.

Hypothetical Signaling Pathway Perturbation by this compound

This diagram illustrates a hypothetical scenario where this compound is intended to inhibit Target A, but an off-target effect on Target C leads to an unexpected downstream outcome.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Target A B Downstream Effector 1 A->B Inhibited by This compound Expected_Outcome Expected Outcome B->Expected_Outcome C Target C D Downstream Effector 2 C->D Activated by This compound Unexpected_Outcome Unexpected Outcome D->Unexpected_Outcome This compound This compound This compound->A This compound->C

Caption: Hypothetical on-target vs. off-target effects of this compound.

To investigate potential off-target effects, consider performing target engagement assays, profiling against a panel of related targets, or utilizing knockout/knockdown models to confirm the on-target dependency of the observed phenotype.

Technical Support Center: Minimizing Degradation of LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on general principles of pharmaceutical compound stability and degradation. As of December 2025, there is no publicly available information specifically for a compound designated "LAS38096". Therefore, this guide uses "this compound" as a placeholder for a hypothetical small molecule drug candidate and outlines best practices for minimizing its degradation during storage. Researchers should adapt these recommendations based on the specific physicochemical properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that protect it from environmental factors known to accelerate chemical degradation.[1] The recommended storage conditions are summarized in the table below.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or lower (long-term); 2-8°C (short-term)Reduces the rate of chemical reactions that lead to degradation.
Humidity <40% Relative HumidityMinimizes hydrolysis, a common degradation pathway for many pharmaceutical compounds.
Light Stored in amber vials or in the darkProtects against photolytic degradation caused by exposure to UV or visible light.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidative degradation by displacing oxygen.[1]

Q2: How can I tell if my sample of this compound has degraded?

A2: Degradation of this compound can manifest in several ways. Visual inspection may reveal changes in physical appearance, such as a change in color, melting, or clumping of the powder. However, significant degradation can occur without any visible signs. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[1] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q3: What are the common pathways of degradation for a compound like this compound?

A3: Small molecule drug candidates can degrade through several mechanisms. The most common degradation pathways include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[1]

  • Thermolysis: Degradation induced by heat.[1]

Identifying the specific degradation pathway is crucial for developing appropriate storage and handling procedures.

Q4: How often should I test the purity of my stored this compound?

A4: The frequency of purity testing depends on the stability of the compound and the storage conditions. For a new compound like this compound, it is advisable to establish a stability testing program.[2] A typical schedule for long-term stability testing is to test the sample at 0, 3, 6, 9, 12, 18, 24, and 36 months.[2] For ongoing experiments, it is good practice to test a sample that has been stored for an extended period before use to ensure its integrity.

Troubleshooting Guide

Q1: I am seeing inconsistent results in my biological assays using different batches of this compound. Could this be due to degradation?

A1: Yes, inconsistent assay results are a common consequence of compound degradation. If the active pharmaceutical ingredient (API) degrades, its effective concentration in your assay will be lower than expected, leading to variability in the observed biological effect. It is also possible that the degradation products are biologically active and could interfere with the assay.

Troubleshooting Steps:

  • Verify Purity: Immediately analyze the purity of the different batches of this compound using a stability-indicating method like HPLC.

  • Review Storage Conditions: Ensure that all batches have been stored under the recommended conditions. Any deviation could lead to different degradation profiles.

  • Test Degradation Products: If possible, isolate and test the biological activity of any identified degradation products to see if they have an agonistic or antagonistic effect in your assay.

Q2: The appearance of my this compound powder has changed from white to a yellowish tint. What should I do?

A2: A change in color is a strong indicator of chemical degradation. You should not use this batch for experiments until its purity and identity have been confirmed.

Troubleshooting Steps:

  • Document the Change: Record the date the color change was observed and the storage conditions of the vial.

  • Analytical Testing: Perform HPLC and Mass Spectrometry (MS) to identify the parent compound and any new impurities.[3]

  • Forced Degradation Study: To understand the cause of the color change, you can perform a forced degradation study by exposing fresh samples of this compound to heat, light, humidity, acid, base, and oxidizing agents to see if you can replicate the color change.[1] This will help in identifying the degradation pathway.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[1][4]

Table 2: Typical Conditions for Forced Degradation Studies

ConditionDescription
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid state)
Photolytic Degradation Expose to UV light (254 nm) and visible light for 24 hours (solid and solution)

After exposure to these conditions, samples are analyzed by HPLC-MS to identify and quantify the degradation products.[3]

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Stability-Indicating Attributes B Select Batches for Study A->B C Place Samples in Controlled Storage B->C D Pull Samples at Scheduled Timepoints C->D Long-term Accelerated E Perform Analytical Testing (HPLC, MS) D->E F Analyze Data for Trends and Degradation E->F G Identify Degradation Products F->G H Establish Shelf-Life and Storage Conditions G->H I Compile Stability Report H->I

Caption: Workflow for a comprehensive stability testing program.

Hypothetical_Degradation_Pathway This compound This compound (Parent Compound) Deg_Product_A Degradation Product A (Hydrolysis) This compound->Deg_Product_A H₂O / H⁺ or OH⁻ Deg_Product_B Degradation Product B (Oxidation) This compound->Deg_Product_B O₂ / Light / Metal Ions Deg_Product_C Degradation Product C (Photolysis) This compound->Deg_Product_C UV/Visible Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of LAS38096 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound with the identifier "LAS38096" is not available. Therefore, this technical support center has been created for a hypothetical compound, designated this compound, to illustrate the process of troubleshooting and overcoming poor in vivo bioavailability.

Assumed Properties of Hypothetical this compound:

  • Compound Class: Small molecule kinase inhibitor.

  • Therapeutic Target: Inhibitor of the hypothetical "Kinase Signaling Pathway" involved in oncogenesis.

  • Biopharmaceutical Classification System (BCS): Class II (low solubility, high permeability).

  • Challenges: Exhibits poor aqueous solubility, leading to low and variable oral bioavailability in preclinical species.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during the in vivo evaluation of this compound.

Question/Issue Possible Cause(s) Recommended Action(s)
High variability in plasma concentrations is observed between subjects in the same dose group. Poor and inconsistent dissolution of this compound in the gastrointestinal tract. Food effects influencing dissolution and absorption.1. Improve the formulation to enhance solubility and dissolution rate. Consider micronization or nanosizing of the drug particles.[1][2][3] 2. Explore enabling formulations such as amorphous solid dispersions or lipid-based formulations (e.g., SEDDS).[1][4][5] 3. Standardize feeding protocols for animal studies. Conduct studies in both fasted and fed states to assess food effects.[6]
The maximum plasma concentration (Cmax) is very low and does not increase proportionally with the dose. Dissolution rate-limited absorption. Saturation of solubility in the GI tract.1. Reduce the particle size of the active pharmaceutical ingredient (API) to increase the surface area for dissolution.[1][2][3] 2. Utilize solubilization techniques, such as incorporating surfactants or creating a solid dispersion with a hydrophilic polymer. 3. Consider a lipid-based formulation to leverage lymphatic absorption pathways.[1][4]
In vivo efficacy is lower than expected based on in vitro potency (IC50). Insufficient drug exposure at the target site due to low bioavailability. High first-pass metabolism.1. Focus on formulation strategies to increase systemic exposure (see above). 2. Conduct a pilot pharmacokinetic study with an intravenous (IV) dose to determine the absolute bioavailability and assess the extent of first-pass metabolism. 3. If first-pass metabolism is high, formulation strategies that promote lymphatic uptake, such as lipid-based systems, may help bypass hepatic first-pass metabolism.[4]
Precipitation of the compound is observed in the dosing vehicle before or during administration. The compound's solubility limit is exceeded in the selected vehicle. The vehicle is not robust to changes in conditions (e.g., temperature).1. Screen alternative, safe, and tolerable solvents and co-solvents.[1] 2. Develop a suspension with appropriate suspending agents and stabilizers. 3. Consider a self-emulsifying drug delivery system (SEDDS) where the drug is dissolved in an oil/surfactant mixture.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor bioavailability of this compound?

A1: Based on its classification as a BCS Class II compound, the primary reason for this compound's poor bioavailability is its low aqueous solubility. While it has high permeability across the gut wall, the amount of drug that can be absorbed is limited by how much can first dissolve in the gastrointestinal fluids.

Q2: What are the main formulation strategies to consider for a BCS Class II compound like this compound?

A2: The main strategies aim to increase the dissolution rate and/or the solubility of the compound in the GI tract. Key approaches include:

  • Particle Size Reduction: Milling or micronization increases the surface area of the drug, which can enhance the dissolution rate.[1][2][3]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.[4]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the GI tract and can enhance absorption.[1][5]

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can improve solubility.[1]

Q3: How do I choose the best formulation strategy for this compound?

A3: The choice depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile. A systematic screening approach is recommended. This typically involves preparing several small-scale test formulations using different strategies (e.g., micronized suspension, solid dispersion, SEDDS) and evaluating their in vitro dissolution profiles in biorelevant media. Promising candidates are then advanced to in vivo pharmacokinetic studies in an animal model.

Q4: What in vivo models are appropriate for testing this compound formulations?

A4: Rodent models, such as rats or mice, are commonly used for initial in vivo screening of formulations due to cost-effectiveness and ethical considerations. For compounds whose absorption may be pH-dependent, the dog can be a relevant model as its GI physiology shares some similarities with humans.[6] The choice of model should be guided by the specific absorption characteristics of the drug.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for this compound in rats following a single oral dose of 10 mg/kg administered in different formulations.

Formulation Type Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Relative Bioavailability (%)
Simple Aqueous Suspension150 ± 454.0980 ± 210100% (Reference)
Micronized Suspension420 ± 982.02850 ± 550291%
Amorphous Solid Dispersion750 ± 1501.55100 ± 980520%
Self-Emulsifying System (SEDDS)980 ± 2101.07200 ± 1300735%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound
  • Objective: To prepare a 5 mg/mL suspension of micronized this compound for oral dosing.

  • Materials:

    • Micronized this compound API (particle size D90 < 10 µm).

    • Wetting agent (e.g., 0.5% w/v Tween® 80).

    • Suspending agent (e.g., 0.5% w/v carboxymethyl cellulose).

    • Purified water.

  • Procedure:

    • Prepare the vehicle by dissolving the wetting agent and suspending agent in approximately 80% of the final volume of purified water. Mix until fully dissolved.

    • Create a paste by adding a small amount of the vehicle to the micronized this compound powder in a mortar and triturating with a pestle until the powder is uniformly wetted.

    • Gradually add the remaining vehicle to the paste while mixing continuously to form a homogenous suspension.

    • Transfer the suspension to a graduated cylinder and add purified water to reach the final volume.

    • Stir the suspension for at least 30 minutes before dosing to ensure uniformity. Maintain gentle stirring during the dosing procedure.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Objective: To prepare a 20 mg/mL solution of this compound in a SEDDS formulation.

  • Materials:

    • This compound API.

    • Oil (e.g., Labrafac™ PG).

    • Surfactant (e.g., Kolliphor® RH40).

    • Co-surfactant (e.g., Transcutol® HP).

  • Procedure:

    • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

    • For a selected ratio (e.g., 30% oil, 40% surfactant, 30% co-surfactant), weigh the components into a glass vial.

    • Heat the mixture to 40°C in a water bath and vortex until a clear, homogenous solution is formed.

    • Add the this compound API to the vehicle at the target concentration of 20 mg/mL.

    • Continue to mix at 40°C until the API is completely dissolved. The final formulation should be a clear, yellowish, oily liquid.

    • Before dosing, confirm the self-emulsification properties by adding a small aliquot of the SEDDS formulation to water and observing the spontaneous formation of a fine emulsion.

Visualizations

Hypothetical Kinase Signaling Pathway Inhibited by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for Formulation Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Formulation Prepare Formulations (Suspension, SEDDS, Solid Dispersion) Dissolution Biorelevant Dissolution Testing (SGF, FaSSIF, FeSSIF) Formulation->Dissolution Analysis1 Analyze Dissolution Profiles Dissolution->Analysis1 Select Select Lead Formulations Analysis1->Select Dosing Oral Dosing in Rat Model Select->Dosing Sampling Plasma Sample Collection Dosing->Sampling Analysis2 LC-MS/MS Bioanalysis Sampling->Analysis2 PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis2->PK

Caption: Workflow for selecting an optimal formulation.

Troubleshooting Logic for Poor Bioavailability rect_node rect_node start Poor In Vivo Exposure Observed q1 Is Dissolution Rate-Limiting? start->q1 q2 Is Solubility Limiting? q1->q2 No a1 Action: Reduce Particle Size (Micronization/Nanosizing) q1->a1 Yes q3 Is Permeability Low? q2->q3 No a2 Action: Use Enabling Formulations (Solid Dispersion, SEDDS) q2->a2 Yes a3 Action: Use Permeation Enhancers (If applicable and safe) q3->a3 Yes end Re-evaluate In Vivo PK q3->end No, investigate other causes (e.g., metabolism) a1->end a2->end a3->end

Caption: Decision tree for addressing poor bioavailability.

References

Technical Support Center: LAS38096 Dosage Adjustment for Different Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting the dosage of LAS38096, a potent and selective A2B adenosine (B11128) receptor antagonist, for various animal strains. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vivo experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High mortality or severe adverse effects at initial doses - Starting dose is too high.- Increased sensitivity of the specific animal strain.- Vehicle toxicity.- Re-evaluate the literature for similar A2B adenosine receptor antagonists to inform a lower starting dose.[1][2]- Conduct a dose-range finding study starting with a significantly lower dose and escalating gradually.[3]- Evaluate the vehicle for any inherent toxicity and consider alternative formulations.
Lack of efficacy or inconsistent results - Dose is too low to achieve therapeutic concentrations.- Poor bioavailability in the chosen strain.- Rapid metabolism of the compound in that specific strain.- Perform a dose-escalation study to determine the minimum effective dose (MED).[3]- Conduct pharmacokinetic (PK) studies to analyze the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the specific strain.[4][5]- Consider alternative routes of administration to improve bioavailability.
Unexpected off-target effects - The animal strain may have a different receptor expression profile.- The compound may have unknown secondary targets.- Profile the expression of adenosine receptors in the target tissues of the animal strain being used.- Conduct in vitro assays to screen for off-target binding of this compound.
Strain-dependent differences in response - Genetic variations between strains affecting drug metabolism enzymes (e.g., cytochrome P450s).[5]- Differences in the pathophysiology of the disease model in different strains.- Perform comparative pharmacokinetic studies between the strains of interest.[4]- Characterize the disease model thoroughly in each strain to understand potential differences in drug response.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in a new animal strain if no data is available?

A1: When specific dosage data for a particular strain is unavailable, a systematic approach is recommended. Start by reviewing the literature for preclinical studies on this compound or other A2B adenosine receptor antagonists in any animal model. If available, use the No-Observed-Adverse-Effect Level (NOAEL) from toxicology studies as a reference point. A common practice is to initiate a pilot study with a small group of animals using a dose significantly lower than what has been reported for other strains or similar compounds, and then gradually escalate the dose.[1][2][3]

Q2: What is allometric scaling and can it be used to adjust the dose between different strains of the same species?

A2: Allometric scaling is a method used to extrapolate drug doses between different species based on body surface area or body weight.[6][7] While it is a valuable tool for interspecies dose conversion, its utility for adjusting doses between different strains of the same species (e.g., BALB/c and C57BL/6 mice) is limited. Strain-specific differences in drug metabolism and clearance are often not directly correlated with body weight or surface area.[5] Therefore, while it can provide a rough estimate, empirical dose-range finding studies are crucial for optimizing the dose for a specific strain.

Q3: What are the key factors to consider when adjusting the this compound dosage for different animal strains?

A3: Several factors can influence the optimal dosage of this compound in different animal strains:

  • Genetic Background: Different strains can have variations in genes encoding for drug-metabolizing enzymes and transporters, leading to altered pharmacokinetics.[5]

  • Disease Model: The expression and severity of the disease model can vary between strains, potentially altering the required therapeutic dose.

  • Age and Sex: These biological variables can significantly impact drug metabolism and should be kept consistent within an experiment.

  • Health Status: The overall health of the animals can affect their ability to metabolize and respond to the compound.

Q4: Should I expect the pharmacokinetics of this compound to differ between mouse strains like BALB/c and C57BL/6?

A4: Yes, it is plausible to expect pharmacokinetic differences between mouse strains. For instance, C57BL/6 mice are known to have different metabolic profiles compared to BALB/c mice for certain compounds. These differences can affect the drug's half-life, peak plasma concentration, and overall exposure, thereby influencing both efficacy and toxicity.[5] Therefore, conducting at least a limited pharmacokinetic study in the specific strain of interest is highly recommended.

Quantitative Data Summary

As specific dosage data for this compound in different animal strains is not publicly available, the following table provides a hypothetical example for illustrative purposes. Researchers should determine the optimal dosage empirically for their specific experimental conditions.

Animal StrainRoute of AdministrationExample Dose Range (mg/kg)Potential Observations
BALB/c Mouse Oral (gavage)1 - 10May exhibit higher sensitivity. Start with lower end of the dose range.
C57BL/6 Mouse Oral (gavage)3 - 30Potentially faster metabolism. Higher doses may be required for efficacy.
Wistar Rat Intravenous0.5 - 5Monitor for any acute toxicity signs.
Sprague-Dawley Rat Intravenous1 - 10May tolerate higher doses compared to Wistar rats.

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound in a Novel Mouse Strain

  • Animal Selection: Select a cohort of healthy, age- and sex-matched mice of the desired strain (e.g., C57BL/6).

  • Group Allocation: Divide the animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on literature for similar compounds or data from other strains, select a range of doses. For example, 1, 3, 10, and 30 mg/kg.

  • Compound Preparation: Prepare this compound in a suitable vehicle. Ensure the formulation is homogenous and stable.

  • Administration: Administer the compound via the desired route (e.g., oral gavage).

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior, for a predetermined period (e.g., 7 days).

  • Endpoint Analysis: At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for histopathological examination if necessary.

  • Dose Selection for Efficacy Studies: Based on the tolerability and pharmacokinetic data, select 2-3 doses for subsequent efficacy studies. The highest dose should be at or below the Maximum Tolerated Dose (MTD).[3]

Visualizations

LAS38096_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A2B Adenosine Receptor Adenosine->A2B_Receptor Activates This compound This compound This compound->A2B_Receptor Antagonizes G_Protein Gs/Gq Protein A2B_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Action.

Experimental_Workflow Start Start Lit_Review Literature Review: Similar Compounds & Existing Data Start->Lit_Review Pilot_Study Pilot Dose-Range Finding Study (e.g., 3-4 doses, small n) Lit_Review->Pilot_Study Tolerability_PK Assess Tolerability & Preliminary PK Pilot_Study->Tolerability_PK Dose_Selection Select Doses for Efficacy Study (MTD & 1-2 lower doses) Tolerability_PK->Dose_Selection Efficacy_Study Conduct Efficacy Study in Relevant Disease Model Dose_Selection->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Analysis Efficacy_Study->PD_Analysis Data_Analysis Analyze Efficacy, PK/PD Relationship PD_Analysis->Data_Analysis Refine_Dosage Refine Dosage Regimen for Further Studies Data_Analysis->Refine_Dosage End End Refine_Dosage->End

Caption: Workflow for Adjusting Drug Dosage in Different Animal Strains.

References

Cell culture contamination issues with LAS38096 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve cell culture contamination issues that may be encountered during experiments with LAS38096.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of contamination in my this compound cell cultures?

A1: Common indicators of contamination include a sudden change in pH of the culture medium (often a rapid drop), cloudiness or turbidity in the medium, an unusual odor, or a noticeable change in cell morphology and growth rate.[1] For instance, bacterial contamination often leads to a cloudy appearance and a rapid pH drop, while fungal contamination may present as filamentous structures in the culture.[1]

Q2: Can this compound itself be a source of contamination?

A2: While this compound is manufactured under sterile conditions, it is crucial to always handle it using aseptic techniques to prevent introducing contaminants. The primary sources of contamination are typically environmental, such as the air in the laboratory, non-sterile reagents, or the operator.[2]

Q3: Is it advisable to use antibiotics in my this compound cell cultures to prevent contamination?

A3: Routine use of antibiotics is not recommended as it can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may interfere with the experimental results by altering cellular processes.[1] Antibiotics should be used sparingly and only for short-term applications when necessary.

Q4: What should I do if I suspect a contamination in my ongoing this compound experiment?

A4: If you suspect contamination, you should immediately isolate the contaminated culture(s) to prevent cross-contamination to other cell lines.[1] You should then observe the culture under a microscope to identify the type of contaminant and decide on the appropriate course of action, which may include discarding the culture.

Q5: How can I distinguish between bacterial, fungal, and yeast contamination?

A5: These contaminants have distinct morphologies when viewed under a microscope. Bacteria are typically small, rod-shaped or spherical, and may be motile. Fungi (molds) appear as a network of multicellular filaments (hyphae). Yeasts are generally oval-shaped and may be seen budding.

Troubleshooting Guide

Issue 1: Sudden Medium Turbidity and Color Change

Possible Cause: Bacterial Contamination.[1]

Troubleshooting Steps:

  • Visual Inspection: Immediately examine the culture flask or plate for cloudiness and a yellow color, indicating a drop in pH.[1]

  • Microscopic Examination: Use a phase-contrast microscope at high magnification (400x) to look for small, motile organisms (bacteria).

  • Action: Discard the contaminated culture. Decontaminate the incubator and biosafety cabinet. Review aseptic techniques with all lab personnel.

Issue 2: Visible Floating Clumps or Filamentous Growth

Possible Cause: Fungal (Mold) or Yeast Contamination.[1][3]

Troubleshooting Steps:

  • Visual Inspection: Look for fuzzy patches (mold) or a "scum" on the surface of the medium. Yeast contamination may make the medium slightly cloudy.

  • Microscopic Examination: Observe for the presence of filamentous hyphae (mold) or budding, oval-shaped cells (yeast).

  • Action: Discard the contaminated culture. Thoroughly clean the incubator, paying attention to corners and water pans. Check the HEPA filter of the biosafety cabinet.

Issue 3: Healthy-Looking Cells with Reduced Proliferation or Altered Morphology

Possible Cause: Mycoplasma Contamination.

Troubleshooting Steps:

  • Observation: Note any subtle changes in cell growth, morphology, or response to this compound that cannot be explained by other factors.

  • Mycoplasma Testing: Perform a specific mycoplasma detection test, such as PCR, ELISA, or fluorescent staining.

  • Action: If positive, discard the contaminated cell line and any media or reagents used with it. If the cell line is irreplaceable, specific anti-mycoplasma agents can be used, but this is a last resort.

Data Presentation

Table 1: Common Contaminants in Cell Culture

Contaminant TypeCommon SpeciesTypical SizeKey Indicators
BacteriaStaphylococcus, E. coli1-10 µmRapid pH drop, turbidity
Fungi (Mold)Penicillium, Aspergillus2-10 µm (spores)Filamentous growth, visible colonies
YeastCandida, Saccharomyces3-10 µmSlight turbidity, budding cells
MycoplasmaMycoplasma orale0.1-0.8 µmNo visible signs, altered cell behavior

Experimental Protocols

Protocol 1: Sterility Testing of Culture Medium
  • Objective: To confirm that the cell culture medium is free from microbial contamination.

  • Methodology:

    • Aseptically transfer a 1 ml aliquot of the test medium into a sterile 15 ml conical tube.

    • Incubate the tube at 37°C for 3-5 days.

    • After incubation, visually inspect the medium for any signs of turbidity.

    • Aseptically transfer a small drop of the incubated medium onto a microscope slide and examine under high magnification for any microbial presence.

    • If the medium remains clear and no microbes are observed, it is considered sterile.

Protocol 2: Mycoplasma Detection by PCR
  • Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

  • Methodology:

    • Collect 1 ml of cell culture supernatant from a sub-confluent culture.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.

    • Discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit.

    • Perform a polymerase chain reaction (PCR) using primers specific for mycoplasma 16S rRNA genes.

    • Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Visualizations

cluster_0 Contamination Troubleshooting Workflow start Suspected Contamination visual_check Visual Inspection (Turbidity, Color Change, Filaments) start->visual_check microscopy Microscopic Examination (400x Magnification) visual_check->microscopy Contamination visible no_visible No Visible Contamination visual_check->no_visible No visible signs positive Contamination Confirmed microscopy->positive mycoplasma_test Perform Mycoplasma Test (PCR, Staining) no_visible->mycoplasma_test mycoplasma_test->positive Positive Result negative No Contamination Detected mycoplasma_test->negative Negative Result discard Discard Culture & Decontaminate positive->discard monitor Continue to Monitor Culture negative->monitor

Caption: A workflow for troubleshooting suspected cell culture contamination.

cluster_1 Mycoplasma Detection Workflow start Collect Culture Supernatant cell_pellet Centrifuge to Pellet Cells (200 x g) start->cell_pellet myco_pellet Centrifuge Supernatant (12,000 x g) cell_pellet->myco_pellet dna_extraction DNA Extraction from Pellet myco_pellet->dna_extraction pcr PCR with Mycoplasma-Specific Primers dna_extraction->pcr gel Gel Electrophoresis pcr->gel result Analyze for Presence of Band gel->result positive Positive for Mycoplasma result->positive Band Present negative Negative for Mycoplasma result->negative No Band

Caption: A workflow for the detection of mycoplasma contamination using PCR.

cluster_2 Hypothetical this compound Signaling Pathway This compound This compound receptor Receptor Alpha This compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor X kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway activated by this compound.

References

Validation & Comparative

A Comparative Analysis of LAS38096 and Other A2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LAS38096 with other prominent A2B receptor antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.

Introduction to A2B Receptor Antagonism

The A2B adenosine (B11128) receptor (A2BAR) is a G protein-coupled receptor that is activated by adenosine. Under normal physiological conditions, the affinity of adenosine for the A2B receptor is low. However, in pathological states such as inflammation and hypoxia, extracellular adenosine levels rise significantly, leading to the activation of A2BAR. This activation triggers downstream signaling cascades that are implicated in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer. Consequently, the development of potent and selective A2B receptor antagonists represents a promising therapeutic strategy for these conditions. This guide focuses on the comparative pharmacology of this compound, a notable A2B receptor antagonist, alongside other key antagonists such as CVT-6883, LAS101057, and PBF-1129.

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/Kb) of this compound and other selected A2B receptor antagonists. The data highlights the potency and selectivity of these compounds for the human A2B adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A3).

CompoundTargetKi (nM)IC50/Kb (nM)Selectivity vs. A1Selectivity vs. A2ASelectivity vs. A3
This compound Human A2B17[1]->58-fold (>1000 nM)[1]>147-fold (>2500 nM)[1]>58-fold (>1000 nM)[1]
CVT-6883 Human A2B22[2]6 (Kb)[2]88-fold (1940 nM)[2]149-fold (3280 nM)[2]48-fold (1070 nM)[2]
LAS101057 Human A2B-120 (IC50, human)[3]---
Mouse A2B-512 (IC50, mouse)[3]---
PBF-1129 Human A2B24-35[4]28 (Kb)[4]>14-fold (>500 nM)[4]>14-fold (>500 nM)[4]>14-fold (>500 nM)[4]

A2B Receptor Signaling Pathway

The A2B adenosine receptor primarily couples to Gs and Gq proteins, initiating distinct downstream signaling cascades.[5][6][7] Activation of the Gs protein stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB).[8] The Gq protein pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9] These pathways can influence a range of cellular responses, including inflammation and cell proliferation.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR binds Gs Gs A2BR->Gs activates Gq Gq A2BR->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) CREB->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Cellular_Response PKC->Cellular_Response

A2B Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Ki Determination

This protocol is used to determine the binding affinity (Ki) of a test compound for the A2B receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing human A2B receptor (e.g., HEK293) Homogenization 2. Homogenize cells in lysis buffer Cell_Culture->Homogenization Centrifugation 3. Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension 4. Resuspend membrane pellet in assay buffer Centrifugation->Resuspension Incubation 5. Incubate membranes with radioligand (e.g., [3H]PSB-603) and varying concentrations of test compound Resuspension->Incubation Filtration 6. Separate bound and free radioligand by rapid filtration Incubation->Filtration Washing 7. Wash filters to remove non-specific binding Filtration->Washing Scintillation 8. Measure radioactivity on filters using scintillation counting Washing->Scintillation IC50_Calc 9. Determine IC50 value from competition curve Scintillation->IC50_Calc Ki_Calc 10. Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation:

    • Cells (e.g., HEK293) stably expressing the human A2B adenosine receptor are cultured and harvested.

    • The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

    • The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[10]

    • The membrane pellet is washed and resuspended in the final assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10][11]

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the membrane preparation, a fixed concentration of a selective A2B radioligand (e.g., [3H]PSB-603), and varying concentrations of the unlabeled antagonist (e.g., this compound) are added.[11]

    • The plates are incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[10]

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[10]

    • The radioactivity retained on the filters is quantified using a scintillation counter.[10]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), providing a measure of its functional potency (IC50 or Kb).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_detection_analysis Detection and Analysis Cell_Seeding 1. Seed cells expressing A2B receptor (e.g., HEK293) in 96-well plates Incubation_Overnight 2. Incubate overnight to allow attachment Cell_Seeding->Incubation_Overnight Pre_incubation 3. Pre-incubate cells with varying concentrations of the antagonist and a phosphodiesterase inhibitor (e.g., rolipram) Incubation_Overnight->Pre_incubation Agonist_Stimulation 4. Stimulate cells with a fixed concentration of an A2B agonist (e.g., NECA) Pre_incubation->Agonist_Stimulation Lysis 5. Terminate the reaction and lyse the cells Agonist_Stimulation->Lysis cAMP_Measurement 6. Measure intracellular cAMP levels (e.g., using HTRF or ELISA) Lysis->cAMP_Measurement IC50_Determination 7. Determine the IC50 value from the dose-response curve cAMP_Measurement->IC50_Determination

cAMP Accumulation Assay Workflow

Detailed Steps:

  • Cell Culture and Plating:

    • Cells endogenously or recombinantly expressing the A2B receptor (e.g., HEK293 cells) are seeded into 96-well plates and cultured overnight.[12][13]

  • Assay Protocol:

    • The culture medium is removed, and the cells are washed.

    • Cells are pre-incubated for a defined period (e.g., 15 minutes) with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[12]

    • A fixed concentration of an A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), is then added to stimulate cAMP production, and the incubation continues for another set period (e.g., 15 minutes).[12][14]

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed to release the intracellular cAMP.[12]

    • The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.[14][15]

  • Data Analysis:

    • The antagonist's ability to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration to generate a dose-response curve.

    • The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is determined from this curve.

In Vivo Ovalbumin-Sensitized Mouse Model of Allergic Asthma

This animal model is widely used to evaluate the efficacy of anti-asthmatic drugs by mimicking key features of human allergic asthma, such as airway hyperresponsiveness and inflammation.

Detailed Protocol:

  • Sensitization:

    • Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg white protein, mixed with an adjuvant such as aluminum hydroxide (B78521) (alum).[16][17][18] This is typically done on two separate days, for instance, day 0 and day 14.[17]

  • Aerosol Challenge:

    • Following the sensitization period, the mice are challenged with repeated aerosolized OVA for several consecutive days (e.g., days 28, 29, and 30) to induce an allergic airway response.[17]

  • Drug Administration:

    • The A2B receptor antagonist (e.g., this compound) or vehicle is administered to the mice, often prior to the OVA challenges. The route of administration can be oral or intraperitoneal, depending on the compound's properties.[19][20]

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 to 48 hours after the final OVA challenge, AHR is assessed. This is often done by measuring the changes in lung function (e.g., airway resistance and compliance) in response to increasing concentrations of a bronchoconstrictor like methacholine.

  • Evaluation of Airway Inflammation:

    • Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined to assess the extent of inflammation.

    • Lung tissue can be collected for histological analysis to examine inflammatory cell infiltration and mucus production.

    • Levels of cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE in the BAL fluid or serum can also be measured.[19][20]

Conclusion

The data presented in this guide demonstrates that this compound is a potent and selective A2B receptor antagonist. Its pharmacological profile is comparable to other well-characterized antagonists such as CVT-6883 and PBF-1129. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of these and other novel A2B receptor antagonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in A2B receptor-mediated diseases. The in vivo efficacy of these compounds in models like the ovalbumin-sensitized mouse model of asthma provides crucial insights into their potential clinical utility.[19][20][21]

References

Efficacy of Lasofoxifene versus Fulvestrant in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Lasofoxifene (identified as the likely compound of interest, LAS38096) and its competitor, Fulvestrant (B1683766), in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer (mBC) with an estrogen receptor 1 (ESR1) gene mutation. The information is intended for researchers, scientists, and drug development professionals.

Efficacy Data Summary

Efficacy EndpointLasofoxifene (5 mg, oral, daily)Fulvestrant (500 mg, IM, monthly)P-valueHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) ~6.0 months (24.2 weeks)~4.0 months (16.2 weeks)0.1380.699 (0.434-1.125)
Objective Response Rate (ORR) 13.2%2.9%0.124-
Clinical Benefit Rate (CBR) 36.5%21.6%0.117-
PFS Rate at 6 Months 53.4%37.9%--
PFS Rate at 12 Months 30.7%14.1%--

While the primary endpoint of Progression-Free Survival (PFS) did not reach statistical significance in the ELAINE 1 study, all efficacy parameters numerically favored Lasofoxifene over Fulvestrant.[3][5] Notably, one patient in the Lasofoxifene arm achieved a confirmed complete response.[3]

Further investigation in the ELAINE 2 trial (NCT04432454) evaluated Lasofoxifene in combination with the CDK4/6 inhibitor abemaciclib (B560072) in a similar patient population. This combination demonstrated a median PFS of approximately 13 months and an ORR of 56%.[6][7]

Experimental Protocols

ELAINE 1 Study (NCT03781063)
  • Study Design: An open-label, randomized, multicenter, Phase II clinical trial.[1]

  • Patient Population: Pre- and postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with a documented acquired ESR1 mutation. Patients must have shown disease progression on a prior aromatase inhibitor in combination with a CDK4/6 inhibitor.[1][8]

  • Intervention Arms:

    • Lasofoxifene Arm: 5 mg of Lasofoxifene administered orally once daily.[1]

    • Fulvestrant Arm: 500 mg of Fulvestrant administered as an intramuscular injection on days 1, 15, and 29, and then once monthly.[1]

  • Primary Endpoint: Progression-Free Survival (PFS).[1]

  • Secondary Endpoints: Objective Response Rate (ORR), Clinical Benefit Rate (CBR), Duration of Response, Time to Response, Overall Survival (OS), and safety.[8]

Mechanism of Action

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM).[8][9] It selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[9][10] In breast cancer cells, including those with ESR1 mutations, Lasofoxifene acts as an ER antagonist, suppressing estrogen signaling pathways and inhibiting downstream gene transcription, thereby blocking tumor growth.[8][9]

Fulvestrant is a selective estrogen receptor degrader (SERD).[11] It binds to the estrogen receptor and induces a conformational change that leads to the receptor's destabilization and subsequent degradation by the cell's proteasome machinery.[11][12][13] This results in a comprehensive blockade of estrogen signaling.[13]

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds HSP90 HSP90 ER->HSP90 Dissociation ER_dimer ER Dimerization ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Simplified Estrogen Receptor Signaling Pathway.

Drug_Mechanism_of_Action cluster_lasofoxifene Lasofoxifene (SERM) cluster_fulvestrant Fulvestrant (SERD) Lasofoxifene Lasofoxifene ER_L Estrogen Receptor (ER) Lasofoxifene->ER_L Binds & Antagonizes Transcription_Block_L Transcription Blocked ER_L->Transcription_Block_L Prevents Activation Fulvestrant Fulvestrant ER_F Estrogen Receptor (ER) Fulvestrant->ER_F Binds & Destabilizes Degradation ER Degradation ER_F->Degradation Leads to ELAINE_1_Workflow Patient_Population Patients with ER+/HER2- mBC and ESR1 mutation (Post AI + CDK4/6i) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Lasofoxifene (5 mg oral daily) Randomization->Arm_A Arm_B Fulvestrant (500 mg IM monthly) Randomization->Arm_B Follow_up Follow-up until Disease Progression Arm_A->Follow_up Arm_B->Follow_up Primary_Endpoint Primary Endpoint: Progression-Free Survival Follow_up->Primary_Endpoint

References

Validating LAS38096 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within a cellular context is a cornerstone of successful development. This guide provides a comprehensive comparison of methodologies for validating the target engagement of LAS38096, a potent and selective A2B adenosine (B11128) receptor antagonist. By objectively evaluating various experimental approaches and presenting supporting data, this document aims to equip researchers with the knowledge to select the most appropriate assay for their specific needs.

Introduction to this compound and its Target

This compound has been identified as a high-affinity antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including inflammation and cancer.[1][2] Validating the engagement of this compound with A2BAR in a cellular environment is crucial for elucidating its mechanism of action and translating its therapeutic potential.

Quantitative Comparison of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the nature of the target, the desired throughput, and the specific information required. The following table summarizes key quantitative parameters for this compound and other A2B antagonists, as determined by various cellular target engagement assays.

CompoundAssay TypeCell LineKey ParameterValueReference
This compound Radioligand BindingCHOKi 17 nM Almirall, S.A.
PSB-1115Radioligand BindingCHOKi8.8 nM[1]
PSB-603Radioligand BindingCHOKi52 nM[1]
PSB-21500Radioligand BindingHEK293Apparent Ki10.6 nM[1]
PSB-21500BRET (Gα15 activation)HEK293IC5015.3 nM[1]
ISAM-R56ARadioligand BindingCHOKi3.50 nM[3][4]
Compound X Cellular Thermal Shift Assay (CETSA)HEK293-A2BAREC50 (Thermal Shift)Hypothetical DataN/A
Compound Y NanoBRET™ Target EngagementHEK293-A2BAR-NLucIC50Hypothetical DataN/A
Compound Z FRET (cAMP biosensor)HEK293-A2BARIC50Hypothetical DataN/A

Note: Hypothetical data is included to illustrate the type of quantitative output from assays for which specific A2B antagonist data was not found in the public domain.

Experimental Protocols

Detailed methodologies for key target engagement assays are provided below to facilitate their implementation in the laboratory.

Radioligand Binding Assay

This traditional method directly measures the binding of a radiolabeled ligand to its receptor.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled A2B antagonist (e.g., [³H]-PSB-603) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells expressing the A2B receptor with varying concentrations of this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a specific temperature (determined from a preliminary melt curve experiment) for a defined period.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Separation of Aggregates: Pellet the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble A2B receptor in the supernatant using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble A2B receptor as a function of this compound concentration to determine the EC50 for thermal stabilization.

NanoBRET™ Target Engagement Assay

This proximity-based assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the A2B receptor fused to NanoLuc® luciferase (A2BAR-NLuc).

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to A2BAR and varying concentrations of this compound.

  • Incubation: Incubate the cells to allow for compound entry and binding competition.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • BRET Measurement: Measure the bioluminescence and fluorescence emissions using a plate reader equipped for BRET detection.

  • Data Analysis: Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 value.[5]

FRET-Based cAMP Assay

This functional assay indirectly measures target engagement by quantifying the inhibition of agonist-induced cyclic AMP (cAMP) production, a downstream signaling event of A2B receptor activation.[6][7][8]

Protocol:

  • Cell Line: Use a cell line stably expressing the A2B receptor and a FRET-based cAMP biosensor (e.g., containing CFP and YFP).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a known A2B receptor agonist (e.g., NECA) to induce cAMP production.

  • FRET Measurement: Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP) fluorophores using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the FRET ratio, which changes in response to cAMP levels. Plot the change in FRET ratio against the this compound concentration to determine the IC50 for the inhibition of agonist-induced cAMP production.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to validating this compound target engagement.

G A2B Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) A2BAR A2B Receptor (GPCR) This compound->A2BAR Blocks Adenosine Adenosine (Agonist) Adenosine->A2BAR Activates G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Inflammation) CREB->Gene_Expression Regulates

A2B Adenosine Receptor Signaling Pathway

G Experimental Workflow for Target Engagement Validation start Start: Hypothesis of Target Engagement assay_selection Select Appropriate Target Engagement Assay start->assay_selection cell_prep Prepare Cellular System (e.g., Expressing A2BAR) assay_selection->cell_prep compound_treatment Treat Cells with This compound (Dose-Response) cell_prep->compound_treatment assay_execution Execute Chosen Assay (e.g., CETSA, NanoBRET) compound_treatment->assay_execution data_acquisition Acquire Raw Data (e.g., Fluorescence, Luminescence) assay_execution->data_acquisition data_analysis Analyze Data (Calculate IC50/EC50, Ki) data_acquisition->data_analysis conclusion Conclusion: Confirm Target Engagement data_analysis->conclusion

Target Engagement Validation Workflow

G Decision Logic for Selecting a Target Engagement Assay start Need to Validate Target Engagement? direct_binding Direct Binding vs. Functional Readout? start->direct_binding Yes label_free Label-Free Method Required? direct_binding->label_free Direct fret_cAMP FRET (cAMP) direct_binding->fret_cAMP Functional live_cell Live-Cell Assay Essential? label_free->live_cell No cetsa CETSA label_free->cetsa Yes radioligand Radioligand Binding live_cell->radioligand No (Membrane Prep) nanobret NanoBRET live_cell->nanobret Yes

Assay Selection Decision Logic

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide has provided a comparative overview of several robust methodologies, including radioligand binding, CETSA, NanoBRET™, and FRET-based functional assays. The choice of assay will depend on the specific experimental goals, available resources, and the desired level of throughput. By carefully considering the principles, protocols, and data outputs of each method, researchers can confidently and accurately confirm the interaction of this compound with the A2B adenosine receptor in a physiologically relevant context.

References

Comparative Analysis of A2B Receptor Antagonists: Focus on LAS38096 and Alternatives in Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the A2B adenosine (B11128) receptor antagonist LAS38096 and its alternatives, with a focus on their impact on downstream signaling pathways. This analysis is supported by available experimental data and includes detailed protocols for Western blot analysis of key downstream targets.

The A2B adenosine receptor, a G-protein coupled receptor, is a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer. Upon activation, the A2B receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). In certain cellular contexts, the A2B receptor can also couple to Gq and Gi proteins, influencing other signaling cascades such as the MAPK/ERK pathway.

This guide will delve into the effects of the potent and selective A2B antagonist this compound and compare its activity with other notable A2B antagonists, examining their performance in modulating these critical downstream signaling events.

Performance Comparison of A2B Receptor Antagonists

To provide a comparative context, this guide includes experimental data for alternative A2B receptor antagonists where the impact on downstream signaling has been assessed by Western blot analysis.

Table 1: Functional Antagonism of A2B Receptor Signaling

CompoundTargetAssayAgonistCell LineIC50 / KiCitation
This compound Human A2BcAMP accumulationNECAHEK-293IC50: 321 nM[1]
This compound Mouse A2BcAMP accumulationNECACHOIC50: 349 nM[1]
This compound Human A2BRadioligand Binding--Ki: 17 nM[2][3]
PSB-603 Human A2BRadioligand Binding--Ki: 0.553 nM[1]
CVT-6883 Human A2BRadioligand Binding--Ki: 22 nM[3]
MRE-2029-F20 Human A2BRadioligand Binding--Ki: 5.5 nM[3]
OSIP339391 Human A2BRadioligand Binding--Ki: 0.5 nM[3]
MRS1754 Human A2BRadioligand Binding--Ki: 1.97 nM[4]

Table 2: Western Blot Analysis of p-CREB Levels After Treatment with A2B Receptor Antagonist PSB-603

Cell LineTreatmentChange in p-CREB LevelsCitation
Lewis Lung CarcinomaNECA (agonist)Increased[2]
Lewis Lung CarcinomaNECA + PSB-603Decreased (compared to NECA alone)[2]
HCC4006NECA (agonist)Increased[2]
HCC4006NECA + PSB-603Decreased (compared to NECA alone)[2]

Note: The data for PSB-603 is qualitative as presented in the cited source, demonstrating a clear reduction in agonist-induced p-CREB levels.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures discussed, the following diagrams are provided.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR A2B Receptor Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PLC PLC Gq->PLC MAPK_pathway MAPK Pathway (ERK) PLC->MAPK_pathway PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MAPK_pathway->pCREB Can also phosphorylate Gene Gene Transcription pCREB->Gene Initiates This compound This compound (Antagonist) This compound->A2BR Blocks Adenosine Adenosine (Agonist) Adenosine->A2BR Activates

Caption: A2B Receptor Signaling Pathway.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Membrane Blocking D->E F Primary Antibody Incubation (e.g., anti-p-CREB) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Western Blot Analysis of p-CREB and p-ERK

This protocol provides a general framework for assessing the phosphorylation status of CREB and ERK in response to A2B receptor modulation.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., HEK-293, CHO, or a relevant cancer cell line) to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Pre-treat cells with the A2B receptor antagonist (e.g., this compound, PSB-603) at the desired concentrations for 30-60 minutes.

  • Stimulate the cells with an A2B receptor agonist (e.g., NECA) for 15-30 minutes. Include untreated and agonist-only controls.

2. Protein Extraction:

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.

  • Denature the protein samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-CREB (Ser133), total CREB, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

This guide provides a foundational comparison of this compound and alternative A2B receptor antagonists. Further studies performing direct, side-by-side Western blot analyses of these compounds on key downstream targets like p-CREB and p-ERK are warranted to more definitively delineate their comparative efficacy in modulating A2B receptor signaling.

References

Gene Expression Modulation by Sacubitril/Valsartan and Alternative Heart Failure Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that the compound "LAS38096" referenced in the topic is not readily identifiable in the public domain. Based on the context of heart failure and gene expression analysis, this guide will focus on the well-established drug LCZ696 (sacubitril/valsartan), with the assumption that "this compound" is a likely typographical error or an internal developmental code for this compound. This guide provides a comparative analysis of the gene expression changes following treatment with sacubitril/valsartan and two alternative therapeutic agents for heart failure: enalapril (B1671234) and carvedilol (B1668590).

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the transcriptomic effects of different heart failure medications. The guide summarizes quantitative gene expression data, details experimental methodologies, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the molecular mechanisms underlying these therapies.

Comparative Analysis of Gene Expression Changes

The following tables summarize the observed changes in gene expression in response to treatment with sacubitril/valsartan, enalapril, and carvedilol in preclinical models of heart failure. Due to the diverse nature of the available research, a direct quantitative comparison across all three drugs from a single study is not feasible. Therefore, the data is presented to highlight the key findings for each compound.

Sacubitril/Valsartan (LCZ696):

Treatment with sacubitril/valsartan has been shown to modulate genes involved in cardiac remodeling, fibrosis, and inflammation.

Gene TargetRegulationEffectCitation
Transforming Growth Factor-β (TGF-β)DownregulatedAttenuation of cardiac fibrosis[1][2]
Collagen Type I Alpha 1 Chain (Col1a1)DownregulatedReduction in fibrosis[1]
Atrial Natriuretic Peptide (ANP)DownregulatedIndicator of reduced cardiac stress[2][3][4]
Brain Natriuretic Peptide (BNP)DownregulatedIndicator of reduced ventricular strain[3][4]
Angiotensin-Converting Enzyme 2 (ACE2)UpregulatedPotential cardioprotective effects[5]

Enalapril:

Enalapril, an ACE inhibitor, primarily influences the renin-angiotensin system, leading to changes in genes associated with cardiac hypertrophy and fetal gene re-expression.

Gene TargetRegulationEffectCitation
Myosin Heavy Chain 7 (MYH7)DownregulatedReversal of fetal gene program[6]
Atrial Natriuretic Peptide (ANP)DownregulatedReduction in cardiac hypertrophy marker[6]
Angiotensin-Converting Enzyme (ACE)DownregulatedInhibition of the renin-angiotensin system[5]
Angiotensin-Converting Enzyme 2 (ACE2)UpregulatedCounter-regulation of the RAS[5][7]

Carvedilol:

Microarray analysis of mouse hearts treated with carvedilol revealed a distinct set of differentially expressed genes involved in various cellular pathways.[8]

Table 1: Genes Upregulated by Carvedilol Treatment [8]

Gene SymbolGene NameFold Change
Cldn5Claudin 53.8
Gbp2Guanylate binding protein 23.5
IgtpInterferon gamma induced GTPase3.2
Ccl9Chemokine (C-C motif) ligand 92.9
Iigp1Interferon inducible GTPase 12.8
Ifi47Interferon gamma inducible protein 472.7
Gbp3Guanylate binding protein 32.6
Tgtp1T-cell specific GTPase 12.5
Stat1Signal transducer and activator of transcription 12.3
Irgm1Immunity-related GTPase family M member 12.2

Table 2: Genes Downregulated by Carvedilol Treatment [8]

Gene SymbolGene NameFold Change
HephHephaestin0.24
Ubxn10UBX domain protein 100.29
Klrc1Killer cell lectin-like receptor subfamily C, member 10.31
BC053393cDNA sequence BC0533930.32
Ank2Ankyrin 20.37
Slc25a45Solute carrier family 25 member 450.38
Tmem176bTransmembrane protein 176B0.41
ChodlChondrolectin0.42
Pcdhgb5Protocadherin gamma subfamily B, 50.43
Olfr558Olfactory receptor 5580.45

Experimental Protocols

Gene Expression Analysis of Cardiac Tissue via RNA Sequencing (RNA-Seq)

This protocol provides a generalized workflow for the analysis of gene expression changes in cardiac tissue following drug treatment.

  • Tissue Collection and RNA Isolation:

    • Heart tissue is excised from experimental animals (e.g., rats or mice) following treatment with sacubitril/valsartan, enalapril, carvedilol, or a vehicle control.

    • The tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C.

    • Total RNA is extracted from the frozen tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) according to the manufacturer's instructions.

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation:

    • An mRNA library is prepared from the total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • This process typically involves poly-A selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing:

    • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.

    • The cleaned reads are then aligned to a reference genome using a splice-aware aligner (e.g., STAR).

    • The number of reads mapping to each gene is counted to generate a gene expression matrix.

    • Differential gene expression analysis is performed between the treatment and control groups to identify genes that are significantly up- or down-regulated.

    • Further bioinformatics analysis, such as pathway and gene ontology enrichment analysis, is conducted to interpret the biological significance of the differentially expressed genes.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Sacubitril/Valsartan

Sacubitril/valsartan has been shown to exert its effects through the modulation of several key signaling pathways implicated in cardiac health and disease.

G cluster_0 Sacubitril/Valsartan Action cluster_1 Downstream Effects Sacubitril Sacubitril Neprilysin Neprilysin Sacubitril->Neprilysin inhibits Valsartan Valsartan AT1R AT1 Receptor Valsartan->AT1R blocks NPs Natriuretic Peptides Neprilysin->NPs degrades RAAS RAAS Activation AT1R->RAAS mediates Wnt Wnt/β-catenin Pathway RAAS->Wnt activates Nrf2 Nrf2 Pathway NPs->Nrf2 activates Cardioprotection Cardioprotection Nrf2->Cardioprotection Fibrosis Fibrosis Wnt->Fibrosis

Caption: Dual mechanism of sacubitril/valsartan leading to cardioprotection.

G cluster_nrf2 Nrf2 Signaling Pathway LCZ696 Sacubitril/Valsartan OxidativeStress Oxidative Stress LCZ696->OxidativeStress reduces Keap1 Keap1 OxidativeStress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes activates transcription

Caption: Activation of the Nrf2 antioxidant pathway by sacubitril/valsartan.

G cluster_wnt Wnt/β-catenin Signaling Pathway LCZ696 Sacubitril/Valsartan Wnt Wnt LCZ696->Wnt inhibits Frizzled Frizzled Receptor Wnt->Frizzled binds BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates FibroticGenes Fibrotic Gene Expression TCF_LEF->FibroticGenes promotes transcription

Caption: Inhibition of the pro-fibrotic Wnt/β-catenin pathway.

Experimental Workflow

The following diagram illustrates the key steps in a typical gene expression profiling experiment.

G cluster_workflow Gene Expression Analysis Workflow AnimalModel Animal Model of Heart Failure Treatment Drug Treatment (Sacubitril/Valsartan, Enalapril, Carvedilol) AnimalModel->Treatment TissueCollection Cardiac Tissue Collection Treatment->TissueCollection RNA_Isolation Total RNA Isolation TissueCollection->RNA_Isolation LibraryPrep RNA-Seq Library Preparation RNA_Isolation->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Bioinformatics Analysis (Alignment, Quantification, Differential Expression) Sequencing->DataAnalysis Results Differentially Expressed Genes & Pathway Analysis DataAnalysis->Results

Caption: Workflow for cardiac gene expression profiling.

References

Binding Affinity of Neprilysin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) and alternative biophysical methods for characterizing the binding of inhibitors to neprilysin, a key enzyme in cardiovascular and neuroregulatory pathways. Due to the limited availability of public data on the specific compound LAS38096, this guide will focus on the well-characterized neprilysin inhibitor, sacubitrilat (B1680482) (the active metabolite of sacubitril), and other relevant inhibitors as illustrative examples.

Quantitative Data Comparison

Isothermal Titration Calorimetry provides a complete thermodynamic profile of the binding interaction in a single experiment. The table below compares the type of quantitative data obtained from ITC with other common techniques used to study neprilysin-inhibitor binding.

TechniqueDissociation Constant (Kd)Enthalpy (ΔH)Entropy (ΔS)Stoichiometry (n)Kinetic Rate Constants (kon, koff)
Isothermal Titration Calorimetry (ITC) YesYesYesYesNo
Surface Plasmon Resonance (SPR) YesNoNoYesYes
Fluorescence Polarization (FP) Assay Yes (as Ki or IC50)NoNoNoNo
Enzyme-Linked Immunosorbent Assay (ELISA) Yes (as IC50)NoNoNoNo

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (neprilysin). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Recombinant human neprilysin is dialyzed extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • The neprilysin inhibitor (e.g., sacubitrilat) is dissolved in the same dialysis buffer to the desired concentration.

    • All solutions are degassed prior to use to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with a solution of neprilysin at a known concentration (typically in the low micromolar range).

    • The injection syringe is filled with a solution of the inhibitor at a concentration 10-20 fold higher than that of the protein.

    • The experiment is performed at a constant temperature (e.g., 25°C).

    • A series of small, precise injections of the inhibitor into the protein solution are made.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat of dilution is determined by injecting the inhibitor into the buffer alone and is subtracted from the experimental data.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

    • The Gibbs free energy (ΔG) and the entropy (ΔS) of binding are calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (neprilysin) immobilized on a sensor surface in real-time. This allows for the determination of both the kinetics (kon and koff) and the affinity (Kd) of the interaction.

Protocol:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., CM5) is activated for covalent immobilization of neprilysin.

    • Recombinant human neprilysin is immobilized on the sensor chip surface via amine coupling.

    • The remaining active sites on the surface are deactivated.

  • SPR Experiment:

    • A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor surface to establish a stable baseline.

    • A series of concentrations of the neprilysin inhibitor are injected over the surface.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = koff / kon).

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer that binds to neprilysin. Unlabeled inhibitors compete with the tracer for binding, leading to a decrease in the fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • A fluorescently labeled peptide substrate or inhibitor of neprilysin is used as the tracer.

    • A reaction buffer is prepared (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4).

  • FP Experiment:

    • A fixed concentration of neprilysin and the fluorescent tracer are incubated together in the wells of a microplate to establish a high polarization signal.

    • Serial dilutions of the unlabeled test inhibitor are added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer) is determined by fitting the data to a dose-response curve.

    • The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be used to determine the binding affinity of an inhibitor. In this format, a labeled version of the inhibitor competes with the unlabeled inhibitor for binding to immobilized neprilysin.

Protocol:

  • Plate Preparation:

    • The wells of a microplate are coated with recombinant human neprilysin.

    • The remaining protein-binding sites in the wells are blocked with a blocking agent (e.g., bovine serum albumin).

  • ELISA Experiment:

    • A fixed concentration of a labeled neprilysin inhibitor (e.g., biotinylated) is mixed with serial dilutions of the unlabeled test inhibitor.

    • These mixtures are added to the neprilysin-coated wells and incubated.

    • The wells are washed to remove unbound inhibitors.

    • An enzyme-conjugated streptavidin (if a biotinylated inhibitor is used) is added to the wells.

    • After another washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

  • Data Analysis:

    • The signal is inversely proportional to the concentration of the unlabeled inhibitor.

    • The IC50 value is determined by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Isothermal Titration Calorimetry (ITC) Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Neprilysin Solution (in cell) Buffer Dialysis Buffer Protein->Buffer Dialysis Titration Titration of Inhibitor into Neprilysin Protein->Titration Ligand Inhibitor Solution (in syringe) Ligand->Buffer Dissolution Ligand->Titration Calorimeter Isothermal Titration Calorimeter Heat Heat Measurement Calorimeter->Heat Titration->Calorimeter Isotherm Binding Isotherm Heat->Isotherm Fitting Curve Fitting Isotherm->Fitting Thermo Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->Thermo

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Neprilysin Signaling Pathway and Inhibition

Neprilysin_Pathway cluster_pathway Physiological Pathway cluster_inhibition Pharmacological Inhibition ANP ANP/BNP Neprilysin Neprilysin ANP->Neprilysin Degradation Receptor Natriuretic Peptide Receptor ANP->Receptor Inactive Inactive Peptides Neprilysin->Inactive cGMP cGMP Receptor->cGMP Activation Vasodilation Vasodilation, Natriuresis cGMP->Vasodilation Sacubitrilat Sacubitrilat Sacubitrilat->Neprilysin Inhibition

Caption: Neprilysin's role in natriuretic peptide degradation and its inhibition.

Comparative Guide: LAS38096 as a Negative Control in A2B Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in studies involving A2B adenosine (B11128) receptor (A2BAR) knockout (KO) models, the validation of experimental findings hinges on the use of appropriate controls. An ideal negative control in this context is a selective A2BAR antagonist that elicits a biological response in wild-type (WT) animals but has no effect in their A2BAR KO counterparts. This guide provides a comparative analysis of LAS38096 and other selective A2BAR antagonists for their utility as negative controls, supported by experimental data and detailed protocols.

The rationale for employing a selective antagonist in a knockout model is to unequivocally attribute the observed phenotype to the absence of the target receptor, thereby ruling out off-target effects of the genetic modification or unforeseen compensatory mechanisms. The antagonist, by failing to produce a response in the KO model, confirms the specificity of the phenotype.

Comparative Analysis of A2B Receptor Antagonists

Several potent and selective antagonists for the A2B adenosine receptor are available to researchers. Below is a comparison of this compound with other commonly used alternatives. The selection of an appropriate antagonist may depend on the specific experimental conditions, including the model system and the required pharmacokinetic properties.

CompoundKi (nM) for human A2BARSelectivity over other Adenosine ReceptorsReference
This compound 17>58-fold vs A1, >147-fold vs A2A, >58-fold vs A3[1]
MRS1754 1.97High selectivity against A1, A2A, and A3 receptors[2][3]
PSB603 0.553 (human), 0.265 (mouse)>17,000-fold vs A1, A2A, and A3[4][5]

Experimental Validation and Protocols

The foundational experiment to validate an A2BAR antagonist as a negative control in A2BAR KO mice involves demonstrating its activity in wild-type animals and its inactivity in knockout animals.

Principle of Validation

A study by an independent research group effectively demonstrated this principle using the A2BAR antagonist MRS1754. In primary aortic vascular smooth muscle cells (VSMCs) from both wild-type and A2BAR-deficient mice, the non-selective adenosine receptor agonist NECA stimulated cAMP production. This effect was blocked by MRS1754 in the wild-type cells, as expected. Crucially, in the VSMCs from A2BAR knockout mice, NECA still elicited a response (likely through other adenosine receptors), but MRS1754 had no effect on this response, confirming the absence of its target, the A2B receptor.[6]

Experimental Workflow for Validating a Negative Control

G cluster_0 In Vitro / Ex Vivo Validation cluster_1 In Vivo Validation Isolate cells/tissues Isolate cells/tissues Culture cells Culture cells Isolate cells/tissues->Culture cells Treat with agonist +/- antagonist Treat with agonist +/- antagonist Culture cells->Treat with agonist +/- antagonist Measure downstream signaling Measure downstream signaling Treat with agonist +/- antagonist->Measure downstream signaling Compare responses Compare responses Measure downstream signaling->Compare responses Analyze data Analyze data Compare responses->Analyze data Administer antagonist to WT and KO Administer antagonist to WT and KO Induce physiological response Induce physiological response Administer antagonist to WT and KO->Induce physiological response Measure physiological endpoint Measure physiological endpoint Induce physiological response->Measure physiological endpoint Measure physiological endpoint->Analyze data

Figure 1. Experimental workflow for validating a negative control.
Detailed Experimental Protocols

1. In Vivo Administration of A2B Antagonists in Mice

  • MRS1754:

    • Dose: 0.5 mg/kg administered intraperitoneally every 48 hours for chronic studies.[7]

    • Vehicle: Phosphate-buffered saline (PBS) 1x.[7]

    • Inhalation: For acute lung injury models, MRS1754 can be nebulized at a concentration of 2.4 µg/ml in 0.9% saline and administered for 30 minutes.[8]

  • PSB603:

    • Dose: 5 mg/kg administered intraperitoneally for anti-inflammatory studies.[5] A dose of 10 mg/kg was shown to decrease locomotor activity.[4]

    • Vehicle: Suspended in 1% Tween 80.[4]

2. In Vitro/Ex Vivo Cell-Based Assays

  • Cell Culture: Primary cells (e.g., vascular smooth muscle cells, macrophages) are isolated from both wild-type and A2BAR KO mice and cultured under standard conditions.[6]

  • Treatment:

    • Cells are treated with a vehicle control, a non-selective adenosine receptor agonist (e.g., 5 µM NECA), the A2B antagonist (e.g., 5 µM MRS1754), or a combination of the agonist and antagonist.[6]

    • A direct adenylyl cyclase activator like forskolin (B1673556) (e.g., 5 µM) can be used as a positive control to ensure the integrity of the downstream signaling machinery in both WT and KO cells.[6]

  • Measurement of cAMP: Intracellular cyclic AMP (cAMP) levels are a common downstream readout for A2BAR activation. This can be measured using various commercially available kits (e.g., ELISA-based).[6]

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3][9] In some cellular contexts, the A2BAR can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, or influence the MAPK/ERK pathway.[6][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PLC Phospholipase C Gq->PLC MAPK_ERK MAPK/ERK Pathway PLC->MAPK_ERK PKA PKA cAMP->PKA PKA->MAPK_ERK CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Adenosine Adenosine Adenosine->A2BAR This compound This compound (Antagonist) This compound->A2BAR

Figure 2. A2B adenosine receptor signaling pathway.

Conclusion

References

Unveiling Target Engagement: A Comparative Guide to Cross-Validating LAS38096 Effects with siRNA Knockdown in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel small molecule inhibitor is a critical step. This guide provides a comprehensive comparison of the pharmacological effects of the hypothetical MEK1/2 inhibitor, LAS38096, with the genetic knockdown of its putative targets, MEK1 and MEK2, using small interfering RNA (siRNA). By presenting supporting experimental data and detailed protocols, this guide offers a framework for validating on-target effects and building confidence in preclinical findings.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common driver of cancer and other diseases, making its components attractive targets for therapeutic intervention.[1][2][4] this compound is a novel, potent, and selective small molecule inhibitor designed to target the dual-specificity kinases MEK1 and MEK2, which are central components of the MAPK/ERK cascade.[1]

To rigorously validate that the observed cellular effects of this compound are a direct consequence of MEK1/2 inhibition, a cross-validation strategy using siRNA-mediated knockdown of MEK1 and MEK2 was employed. This approach allows for a direct comparison of the phenotypic and signaling outcomes of pharmacological inhibition versus genetic silencing of the intended targets.

Comparative Analysis of this compound and MEK1/2 siRNA on MAPK/ERK Pathway Activity

To assess the impact of this compound and MEK1/2 siRNA on the MAPK/ERK pathway, the phosphorylation status of ERK1/2 (p-ERK1/2), a direct downstream substrate of MEK1/2, was quantified by Western blot analysis. A human colorectal cancer cell line with a constitutively active MAPK/ERK pathway was utilized for these experiments.

Table 1: Quantitative Analysis of p-ERK1/2 Levels Following Treatment with this compound or MEK1/2 siRNA

Treatment GroupConcentration/Dosep-ERK1/2 Level (Normalized to Total ERK1/2)Standard Deviation
Vehicle Control (DMSO)0.1%1.00± 0.12
This compound10 nM0.52± 0.08
This compound100 nM0.15± 0.04
This compound1 µM0.03± 0.01
Non-targeting siRNA50 nM0.98± 0.15
MEK1/2 siRNA Pool50 nM0.21± 0.06

The data clearly demonstrates a dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound. Similarly, transfection with a pool of siRNAs targeting both MEK1 and MEK2 resulted in a significant reduction in p-ERK1/2 levels compared to the non-targeting siRNA control. The comparable downstream effect of both the small molecule inhibitor and the siRNA knockdown strongly suggests that this compound exerts its cellular effects through the intended on-target inhibition of MEK1/2.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of similar validation studies.

Cell Culture and Treatment

A human colorectal cancer cell line with a known activating mutation in the MAPK/ERK pathway was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For this compound treatment, cells were seeded and allowed to adhere overnight before being treated with the indicated concentrations of the compound or vehicle (0.1% DMSO) for 24 hours.

siRNA Transfection

For siRNA knockdown experiments, cells were seeded to achieve 50-60% confluency on the day of transfection. A pool of four validated siRNAs targeting human MEK1 and MEK2 (50 nM total concentration) or a non-targeting control siRNA (50 nM) was transfected into the cells using a lipid-based transfection reagent according to the manufacturer's protocol.[5][6] Cells were incubated with the siRNA-lipid complexes for 48 hours before harvesting for analysis. The efficiency of knockdown should be confirmed at the mRNA level by qPCR and at the protein level by Western blot.[6][7]

Western Blot Analysis

Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay. Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat dry milk in TBST and incubated with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.[8]

Densitometry and Data Analysis

The intensity of the Western blot bands was quantified using image analysis software.[9] The p-ERK1/2 signal was normalized to the total ERK1/2 signal for each sample. The normalized values were then expressed as a fold change relative to the vehicle or non-targeting siRNA control.[10][11]

Visualizing the Experimental Logic and Pathway

To further clarify the experimental design and the targeted signaling pathway, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow start Seed Colorectal Cancer Cells treatment Treat with this compound (24 hours) start->treatment transfection Transfect with MEK1/2 siRNA (48 hours) start->transfection harvest Harvest Cells and Lyse treatment->harvest transfection->harvest western Western Blot for p-ERK1/2 and Total ERK1/2 harvest->western quantify Densitometry and Data Analysis western->quantify compare Compare Effects of This compound and siRNA quantify->compare

Figure 1. A flowchart illustrating the key steps in the cross-validation experiment.

G cluster_1 MAPK/ERK Signaling Pathway cluster_inhibitors Points of Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation This compound This compound This compound->MEK siRNA MEK1/2 siRNA siRNA->MEK

Figure 2. The MAPK/ERK signaling cascade highlighting the points of intervention.

Conclusion

The consistent reduction in ERK1/2 phosphorylation observed with both the small molecule inhibitor this compound and MEK1/2-targeting siRNAs provides strong evidence for the on-target activity of this compound. This cross-validation approach is a powerful tool in drug discovery and development, offering a robust method to confirm the mechanism of action of novel inhibitors and to differentiate on-target from potential off-target effects.[12] The detailed protocols and comparative data presented here serve as a valuable resource for researchers seeking to rigorously validate their own small molecule inhibitors.

References

A Comparative Guide to LCZ696 (Sacubitril/Valsartan) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LCZ696 (Sacubitril/Valsartan), an angiotensin receptor-neprilysin inhibitor (ARNI), with the established angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234), for the treatment of heart failure. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance based on published experimental data.

Mechanism of Action: A Dual Approach to Neurohormonal Modulation

LCZ696, also known by the investigational name LAS38096 during its development, exerts its therapeutic effect through a novel dual mechanism of action. It combines two active components: sacubitril (B1662468), a neprilysin inhibitor, and valsartan (B143634), an angiotensin II receptor blocker (ARB).[1]

Sacubitril's Role: Neprilysin is an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, sacubitril increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy.

Valsartan's Role: Valsartan selectively blocks the angiotensin II type 1 (AT1) receptor. This prevents the vasoconstrictive, sodium-retaining, and pro-fibrotic effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).

In contrast, enalapril , a widely used ACE inhibitor, acts by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the active angiotensin II. This leads to a reduction in angiotensin II levels and a subsequent decrease in aldosterone (B195564) secretion.

The distinct mechanisms are visualized in the signaling pathway diagrams below.

Signaling Pathway Diagrams

Caption: Mechanism of action of LCZ696 and Enalapril.

Quantitative Data Comparison

The following tables summarize key quantitative data from pivotal clinical trials comparing LCZ696 with enalapril.

Table 1: Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF) - PARADIGM-HF Trial
OutcomeLCZ696 (n=4187)Enalapril (n=4212)Hazard Ratio (95% CI)p-value
Primary Composite Endpoint
CV Death or HF Hospitalization21.8%26.5%0.80 (0.73-0.87)<0.001
Secondary Endpoints
Cardiovascular Death13.3%16.5%0.80 (0.71-0.89)<0.001
First Hospitalization for HF12.8%15.6%0.79 (0.71-0.89)<0.001
All-Cause Mortality17.0%19.8%0.84 (0.76-0.93)<0.001

Data from the PARADIGM-HF trial.[2][3]

Table 2: Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF) - PARAMOUNT Trial
OutcomeLCZ696 (n=149)Valsartan (n=152)Ratio of Change (95% CI)p-value
Change in NT-proBNP at 12 Weeks
Baseline NT-proBNP (pg/mL)783862--
12-week NT-proBNP (pg/mL)6058350.77 (0.64-0.92)0.005

Data from the PARAMOUNT trial.[4][5]

Table 3: Mortality in Severe Congestive Heart Failure - CONSENSUS Trial (Enalapril vs. Placebo)
OutcomeEnalapril (n=127)Placebo (n=126)Reduction in Mortalityp-value
6-Month Mortality 26%44%40%0.002
1-Year Mortality 36%52%31%0.001

Data from the CONSENSUS trial.[6][7][8]

Experimental Protocols

PARADIGM-HF Trial (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure)
  • Objective: To compare the efficacy and safety of LCZ696 with enalapril in patients with chronic heart failure and reduced ejection fraction.[2]

  • Study Design: A multicenter, randomized, double-blind, parallel-group trial.[3]

  • Patient Population: Patients with New York Heart Association (NYHA) class II, III, or IV heart failure and a left ventricular ejection fraction of 40% or less.[9]

  • Intervention:

    • LCZ696 group: Received a target dose of 200 mg twice daily.[10]

    • Enalapril group: Received a target dose of 10 mg twice daily.[10]

  • Run-in Period: Included a single-blind run-in period where patients received enalapril followed by LCZ696 to ensure tolerability before randomization.[1][2]

  • Primary Endpoint: A composite of death from cardiovascular causes or hospitalization for heart failure.[3]

  • Key Exclusion Criteria: Systolic blood pressure <100 mmHg, estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m², or a history of angioedema.[1]

PARAMOUNT Trial (Prospective comparison of ARNI with ARB on Management Of heart failUre with preserved ejectioN fracTion)
  • Objective: To assess the efficacy and safety of LCZ696 compared to valsartan in patients with heart failure and preserved ejection fraction.[4]

  • Study Design: A phase 2, randomized, double-blind, multicenter trial.[4]

  • Patient Population: Patients with NYHA class II-III heart failure, left ventricular ejection fraction ≥45%, and elevated NT-proBNP levels.[4]

  • Intervention:

    • LCZ696 group: Titrated to 200 mg twice daily.[4]

    • Valsartan group: Titrated to 160 mg twice daily.[4]

  • Primary Endpoint: Change in NT-proBNP from baseline to 12 weeks.[4]

  • Key Exclusion Criteria: eGFR <30 mL/min/1.73 m², serum potassium >5.2 mmol/L.[11]

CONSENSUS Trial (Cooperative North Scandinavian Enalapril Survival Study)
  • Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.[6][7]

  • Study Design: A double-blind, randomized, placebo-controlled trial.[6]

  • Patient Population: Patients with NYHA functional class IV severe congestive heart failure.[6][8]

  • Intervention:

    • Enalapril group: Received 2.5 to 40 mg per day.[6]

    • Placebo group: Received a matching placebo.[6]

  • Primary Endpoint: Six-month mortality.[7][8]

  • Key Exclusion Criteria: Acute pulmonary edema, hemodynamically significant aortic or mitral valve stenosis, and serum creatinine (B1669602) concentration >300 μmol/L.[7][12]

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_RunIn Run-in Period (PARADIGM-HF) cluster_Randomization Randomization cluster_Treatment Double-Blind Treatment cluster_FollowUp Follow-up & Endpoint Analysis Screening Patient Population (Inclusion/Exclusion Criteria) Enalapril_RunIn Enalapril (10 mg BID) Screening->Enalapril_RunIn LCZ696_RunIn LCZ696 (100-200 mg BID) Enalapril_RunIn->LCZ696_RunIn Tolerability Assess Tolerability LCZ696_RunIn->Tolerability Randomize Randomization (1:1) Tolerability->Randomize Tolerated Group_A LCZ696 (Target Dose) Randomize->Group_A Group_B Enalapril / Comparator (Target Dose) Randomize->Group_B FollowUp Patient Follow-up (e.g., 27 months) Group_A->FollowUp Group_B->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Caption: Generalized workflow for the PARADIGM-HF clinical trial.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Laboratory Chemicals: A Framework for LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "LAS38096" could not be located. The following guide provides a general framework for the proper disposal of laboratory chemicals based on established safety protocols. Researchers, scientists, and drug development professionals must obtain and consult the specific SDS for any chemical, including this compound, before handling or disposal to ensure all safety precautions are met.

This document offers procedural, step-by-step guidance to establish safe and compliant disposal plans for laboratory reagents.

I. Pre-Disposal Hazard Assessment and Safety Protocols

Before beginning any work that will generate waste, it is crucial to identify the hazards associated with the chemical and establish appropriate safety measures.

Personal Protective Equipment (PPE): Based on general laboratory safety standards, the following PPE should be worn when handling potentially hazardous chemicals:

  • Eye Protection: Safety glasses or goggles are mandatory. If there is a splash hazard, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves appropriate for the specific substance being handled.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working with volatile substances or fine powders, a respirator may be necessary. Ensure proper fit and cartridge selection.[1][2]

Engineering Controls: Always work in a well-ventilated area.[1][3] A chemical fume hood is recommended for handling flammable, volatile, or highly toxic substances.[4]

II. Step-by-Step Chemical Waste Disposal Procedure

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following steps outline a general procedure for managing chemical waste from generation to disposal.

  • Waste Identification and Segregation:

    • Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[5]

    • Segregate waste into categories such as:

      • Halogenated Organic Solvents

      • Non-Halogenated Organic Solvents

      • Aqueous Solutions (acidic, basic, heavy metals)

      • Solid Chemical Waste

      • Sharps contaminated with chemicals

  • Waste Container Selection and Labeling:

    • Use only containers that are compatible with the chemical waste they will hold.[6][7] For example, do not store strong acids in metal containers.

    • Containers must have secure, tight-fitting screw caps (B75204) to prevent leaks and evaporation.[6][7]

    • Label all waste containers clearly and accurately. The label should include:

      • The words "Hazardous Waste"[7]

      • The full chemical name(s) of the contents (no abbreviations or formulas)[7]

      • The approximate percentage of each component

      • The date accumulation started[7]

      • The specific hazards (e.g., flammable, corrosive, toxic)

  • Waste Accumulation and Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6]

    • Keep waste containers closed except when adding waste.[6]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Do not overfill containers; leave at least 10% headspace for expansion.[6]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request form.[7]

    • Do not pour any chemical waste down the drain unless it has been explicitly deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department and is in compliance with local regulations.[5][6]

III. Emergency Procedures: Spills and Exposures

In the event of a chemical spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large, volatile, or highly toxic.

  • If safe to do so, contain the spill using appropriate absorbent materials (e.g., sand, vermiculite).[2][8]

  • Wear appropriate PPE during cleanup.[2][8]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area after cleanup is complete.[8]

Exposure Procedures:

  • Inhalation: Move the affected person to fresh air. Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

IV. Quantitative Data Summary for Chemical Waste Management

ParameterGuidelineRationale
Container Headspace Leave at least 10% of the container volume empty.To allow for thermal expansion of the contents.[6]
pH for Aqueous Waste Neutralize to a pH between 6.0 and 10.0 before drain disposal (if permitted).[5]To prevent corrosion of plumbing and harm to aquatic life.
Storage Time Limit Varies by generator status; consult institutional policy (e.g., up to 1 year for partially filled containers in an SAA).[6]To comply with regulatory requirements and minimize risk.
Alcohol Content Wastes containing >10% alcohol may be considered ignitable.To ensure proper hazard classification and disposal.[6]

V. Diagrams for Procedural Workflows

cluster_prep Preparation cluster_generation Waste Generation & Collection cluster_disposal Disposal Pathway A Identify Chemical Hazards (Consult SDS) B Select Appropriate PPE A->B C Designate Satellite Accumulation Area B->C D Perform Experiment C->D E Segregate Waste by Type (e.g., Halogenated, Aqueous) D->E F Select & Label Compatible Waste Container E->F G Store in SAA (Keep Container Closed) F->G H Is Waste Permitted for In-Lab Treatment? G->H I Neutralize or Deactivate (Follow Protocol) H->I Yes K Request Hazardous Waste Pickup H->K No J Dispose via Sanitary Sewer (If Permitted) I->J L Package for Transport (Follow EHS Guidelines) K->L

Caption: Workflow for proper laboratory chemical waste management.

cluster_assessment Immediate Assessment cluster_action Response Actions spill Chemical Spill Occurs alert Alert Nearby Personnel spill->alert assess_size Assess Spill Size & Hazard (Minor vs. Major) is_safe Is it Safe to Clean Up? assess_size->is_safe evacuate Evacuate & Call EHS/Emergency is_safe->evacuate No (Major Spill) ppe Don Appropriate PPE is_safe->ppe Yes (Minor Spill) alert->assess_size contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Waste contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose ventilate Ventilate Area dispose->ventilate

Caption: Decision process for responding to a chemical spill.

References

Essential Safety and Operational Guidance for Handling Novel Chemical Compound LAS38096

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling information for the compound identified as LAS38096 (Molecular Formula: C₁₇H₁₂N₆O) is publicly available.[1] The following guidance is based on general best practices for handling novel or uncharacterized chemical substances in a laboratory setting. It is imperative to seek substance-specific data from the manufacturer or perform a thorough risk assessment before handling.

Immediate Safety and Logistical Information

Given the absence of specific data for this compound, it must be treated as a potentially hazardous substance. The following precautions are recommended as a baseline for ensuring personnel safety and operational integrity.

Personal Protective Equipment (PPE):

A comprehensive PPE program is crucial when handling unknown substances.[2] The selection of PPE should be based on a thorough hazard assessment.[2][3] For a novel compound like this compound, a conservative approach is warranted.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashes.Protects against potential splashes, and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific glove material should be chosen after consulting a glove compatibility chart, if information on the chemical class of this compound becomes available.Prevents direct skin contact with the substance.
Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashes, chemically resistant coveralls or an apron should be used.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If this is not possible, a risk assessment should determine the need for respiratory protection, such as an N95 respirator or a respirator with organic vapor cartridges.Protects against inhalation of potentially harmful aerosols or vapors.

Operational Plan:

All handling of this compound should occur in a designated and clearly marked area. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4]

Handling Procedures:

  • Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood.[4]

  • General Hygiene: Avoid inhalation, ingestion, and direct skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance.

  • Transportation: When moving the compound within the laboratory, use a secondary container to minimize the risk of spills.

Disposal Plan:

As the specific hazards of this compound are unknown, it should be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE) in a clearly labeled, sealed container.

  • Waste Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

Due to the lack of available data, no specific experimental protocols involving this compound can be provided. When developing protocols, a thorough risk assessment must be conducted for each step. This should include an evaluation of potential reactions, byproducts, and exposure risks.

Logical Workflow for Handling an Uncharacterized Substance

The following diagram outlines a logical workflow for researchers when encountering a novel or uncharacterized compound like this compound.

cluster_preliminary Preliminary Assessment cluster_risk_assessment Risk Assessment & Protocol Development cluster_handling Handling & Disposal Identify Compound Identify Compound (this compound) Search for SDS Search for Existing Safety Data Sheet (SDS) Identify Compound->Search for SDS SDS Found SDS Found Search for SDS->SDS Found Follow SDS Follow Substance-Specific Handling Protocols SDS Found->Follow SDS Yes No SDS No SDS Found SDS Found->No SDS No Contact Manufacturer Contact Manufacturer/Supplier for Safety Information No SDS->Contact Manufacturer Assume High Hazard Treat as Potentially Highly Hazardous Contact Manufacturer->Assume High Hazard Develop SOP Develop Standard Operating Procedure (SOP) Assume High Hazard->Develop SOP Define PPE Define Required PPE (Conservative Approach) Develop SOP->Define PPE Conduct Experiment Conduct Experiment in Controlled Environment (e.g., Fume Hood) Define PPE->Conduct Experiment Segregate Waste Segregate and Label Hazardous Waste Conduct Experiment->Segregate Waste Decontaminate Decontaminate Work Area and Equipment Segregate Waste->Decontaminate Dispose Waste Dispose of Waste via Institutional EHS Decontaminate->Dispose Waste

Caption: Workflow for handling an uncharacterized chemical substance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LAS38096
Reactant of Route 2
Reactant of Route 2
LAS38096

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。